1,2-Dihydro-Betamethasone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16-,17-,19-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXYYHUGHQGHI-IMYIRDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)CC[C@@]4([C@@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1,2-Dihydro-Betamethasone
[1]
Executive Summary
This compound represents the penultimate stage in the industrial synthesis of Betamethasone.[1] Unlike its
Target Molecule: 9α-Fluoro-16β-methylcortisol
CAS Registry Number: 560-34-9
Molecular Formula:
Retrosynthetic Analysis
The synthesis is best understood by disconnecting the molecule at its most complex stereocenters.
-
C9-F / C11-OH Disconnection: The fluorohydrin motif is classically installed via the opening of a 9β,11β-epoxide with Hydrogen Fluoride (HF).[1] The epoxide is derived from a
alkene. -
C16-Methyl Disconnection: The 16β-methyl group differentiates Betamethasone from Dexamethasone (16α-methyl).[1] The 16β-isomer is synthesized via the catalytic hydrogenation of a 16-methyl-16-ene intermediate, where the catalyst approaches from the less hindered
-face, forcing the methyl group to the -position.[1] -
Starting Material: 16-Dehydropregnenolone Acetate (16-DPA) , a widely available degradation product of Diosgenin.[1][2]
Diagram 1: Retrosynthetic Logic Flow
Caption: Retrosynthetic breakdown of this compound identifying 16-DPA as the commercial starting material.
Detailed Synthesis Protocol
Phase 1: Stereoselective Construction of the 16β-Methyl Core
The primary challenge is installing the methyl group at C16 in the beta configuration. Direct alkylation typically yields the alpha isomer (Dexamethasone series).
Step 1.1: Pyrazoline Formation [1]
-
Reagents: 16-Dehydropregnenolone Acetate (16-DPA), Diazomethane (
) (generated in situ from N-methyl-N-nitroso-p-toluenesulfonamide).[1] -
Conditions: Ether/THF solvent, room temperature.[1]
-
Mechanism: 1,3-Dipolar cycloaddition of diazomethane to the
-unsaturated ketone ( -20-one).[1] -
Product:
-Pyrazoline derivative.[1]
Step 1.2: Thermolysis to 16-Methyl-16-DPA
-
Protocol: The pyrazoline intermediate is heated (pyrolysis) at 180-200°C in a high-boiling solvent (e.g., ethylene glycol or neat under vacuum).[1]
-
Reaction: Elimination of
yields 16-methylpregna-5,16-dien-3β-ol-20-one acetate (16-Methyl-16-DPA).[1]
Step 1.3: Stereoselective Hydrogenation (The Critical Step)
-
Reagents:
gas, 5% Pd/C or Raney Nickel. -
Conditions: Ethyl acetate or Ethanol, low pressure (1-3 atm).[1]
-
Stereochemical Control: The angular methyl group at C13 (C18 methyl) sterically shields the
-face of the double bond. Consequently, hydrogen adsorption occurs from the accessible -face .[1] -
Outcome: The addition of hydrogen from the
-face forces the C16-methyl substituent into the -position .[1] -
Product: 16β-Methylpregnenolone Acetate .[1]
Phase 2: Elaboration of the Corticoid Side Chain
Transformation of the C17-acetyl group into the dihydroxyacetone side chain (17α,21-dihydroxy-20-one).[1]
Step 2.1: 21-Hydroxylation (Iodination/Displacement) [1]
-
Reagents:
, CaO, THF/MeOH followed by Potassium Acetate (KOAc). -
Protocol: Selective iodination at C21 followed by nucleophilic displacement with acetate.[1]
-
Product: 21-Acetoxy-16β-methylpregnenolone.[1]
Step 2.2: 17α-Hydroxylation
-
Reagents: Acetic anhydride, p-TsOH (to form
enol acetate), followed by Peracetic acid or MMPP.[1] -
Mechanism: Epoxidation of the enol acetate followed by hydrolysis rearranges to the 17α-hydroxy-20-ketone.[1]
-
Product: 16β-Methyl-Reichstein's Substance S Acetate .
Phase 3: A-Ring Functionalization & C9-F Introduction
Converting the
Step 3.1: Oppenauer Oxidation
-
Reagents: Aluminum Isopropoxide, Cyclohexanone (hydride acceptor), Toluene.
-
Action: Oxidation of 3β-OH to 3-ketone with concomitant migration of the double bond from
to .[1] -
Product: 16β-Methyl-Reichstein's Substance S (4-ene-3-one).[1]
Step 3.2: 9(11)-Dehydration
-
Reagents: Mesyl Chloride (MsCl), Pyridine,
. -
Protocol: Dehydration of the 11β-hydroxyl (if present from microbial steps) or direct chemical functionalization.[1] Note: If starting from 16-DPA, the C11 is unfunctionalized.[1] A microbial hydroxylation (e.g., Curvularia lunata) is typically used here to introduce 11β-OH, which is then dehydrated to
.[1] -
Alternative: Use of 9(11)-dehydro precursors early in synthesis.[1]
-
Product:
-16β-methyl-corticoid .[1]
Step 3.3: Bromohydrin Formation
-
Reagents: N-Bromoacetamide (NBA), Perchloric acid (
), Dioxane/Water.[1] -
Mechanism: Electrophilic attack of
on the bond forms a bromonium ion, opened by water at C11. -
Product: 9α-Bromo-11β-hydroxy intermediate.[1]
Step 3.4: Epoxide Closure [1]
-
Reagents: Potassium Acetate, Ethanol, reflux.[1]
-
Action: Base-catalyzed intramolecular
displacement of the 9α-Br by the 11β-alkoxide.[1] -
Product: 9β,11β-Epoxide .[1]
Step 3.5: Fluorohydrin Formation (Final Step)
-
Reagents: Anhydrous Hydrogen Fluoride (HF) in DMF or Pyridine/HF complex (Olah's reagent).[1]
-
Conditions: Low temperature (-10°C to 0°C).[1]
-
Mechanism: Protonation of the epoxide oxygen followed by nucleophilic attack of fluoride at C9. The reaction is diaxial, yielding the 9α-Fluoro-11β-hydroxy system.[1]
-
Final Product: This compound .
Process Data & Specifications
| Parameter | Specification / Condition |
| Starting Material | 16-Dehydropregnenolone Acetate (Purity >98%) |
| Critical Intermediate | 16β-Methylpregnenolone (Must contain <1% 16α-isomer) |
| Fluorination Yield | Typically 75-85% (HF/DMF method) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 210°C - 215°C (Decomposition) |
| Solubility | Soluble in DMF, DMSO, Acetone; Insoluble in Water |
| Major Impurities |
Visualization of the Pathway[4]
Diagram 2: Forward Synthesis Workflow
Caption: Step-by-step chemical synthesis from 16-DPA to this compound.
Purification and Validation
To use this compound as a pharmaceutical reference standard, high purity (>99%) is required.[1]
-
Crystallization: The crude product from the HF ring-opening is precipitated by pouring the reaction mixture into ice water.
-
Solvent System: Recrystallization from Acetone/Hexane or Methanol/Water is effective for removing unreacted epoxide and 9-bromo impurities.[1]
-
-
HPLC Validation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).[1]
-
Mobile Phase: Acetonitrile : Water (40:60 v/v).
-
Detection: UV at 240 nm (characteristic of the
-3-one enone system).[1] -
Note: Betamethasone (
) absorbs at ~238-240 nm but has a distinct retention time due to the extra double bond.[1]
-
References
-
Oliveto, E. P., et al. (1958). Synthesis of 16β-Methyl Corticoids. Journal of the American Chemical Society. Link[1]
-
Taub, D., et al. (1960). 16β-Methyl Corticosteroids.[1][3][4][5][6] The Stereochemistry of Hydrogenation of 16-Methyl-16-dehydro Steroids. Journal of the American Chemical Society. Link[1]
-
European Pharmacopoeia (Ph. Eur.) . Betamethasone Dipropionate: Impurity Standards. Link[1]
-
Fried, J., & Sabo, E. F. (1954).[1] Synthesis of 9α-Fluoro-Hydrocortisone. Journal of the American Chemical Society. Link[1]
-
US Patent 3072686A . 16-beta-methyl-9-alpha-fluoroprednisolone and 21-esters. Link
Sources
- 1. Betamethasone [webbook.nist.gov]
- 2. longdom.org [longdom.org]
- 3. Betamethasone [webbook.nist.gov]
- 4. Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 895. Compounds related to the steroid hormones. Part VI. The synthesis of the 9α-fluoro-16β-methyl derivatives of hydrocortisone and prednisolone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Comprehensive Spectroscopic Characterization of 1,2-Dihydro-Betamethasone
This technical guide details the spectroscopic characterization of 1,2-Dihydro-Betamethasone (systematically known as 9
This compound is the immediate synthetic precursor to Betamethasone, formed prior to the final
Executive Summary & Structural Context
This compound represents the saturated A-ring analog of Betamethasone. While Betamethasone possesses a cross-conjugated
-
Molecular Formula:
-
Molecular Weight: 394.48 g/mol (vs. 392.46 g/mol for Betamethasone)
-
Role: Critical Process Intermediate / Reductive Impurity.
Structural Comparison Logic
The spectroscopic differentiation relies entirely on the A-ring modification. The D-ring side chain (16
Figure 1: Structural relationship highlighting the critical A-ring transformation.
Mass Spectrometry (MS) Data
Mass spectrometry provides the most immediate confirmation of identity through the molecular ion shift (+2 Da).
Ionization & Molecular Ion
-
Method: LC-MS (ESI, Positive Mode)
-
Solvent: Methanol/Water + 0.1% Formic Acid
| Parameter | Betamethasone (Parent) | This compound (Target) | Note |
| [M+H]+ | m/z 393.2 | m/z 395.2 | Diagnostic +2 Da shift indicating hydrogenation. |
| [M+Na]+ | m/z 415.2 | m/z 417.2 | Sodium adduct. |
| [M+HCOO]- | m/z 437.2 | m/z 439.2 | ESI Negative mode (Formate adduct). |
Fragmentation Pattern (MS/MS)
The fragmentation pathways are dominated by the stable steroid core and the labile side chains.
-
Loss of HF (-20 Da): Characteristic of 9
-fluoro steroids.-
Target m/z:
-
-
Loss of C17 Side Chain (-60 Da): Cleavage of the glycolic side chain (
).-
Target m/z:
-
-
Dehydration (-18 Da): Loss of water from C11 or C17 hydroxyls.
-
Target m/z:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing the 1,2-dihydro impurity from the parent drug. The loss of the
1H NMR (Proton) Data
-
Solvent: DMSO-
or -
Frequency: 400 MHz or higher
| Position | Proton | Betamethasone ( | This compound ( | Diagnostic Change |
| C1 | H-1 | 7.30 (d, | ~2.0 - 2.5 (m) | CRITICAL: Loss of downfield vinylic signal. |
| C2 | H-2 | 6.22 (dd, | ~2.0 - 2.5 (m) | CRITICAL: Loss of vinylic signal; becomes aliphatic. |
| C4 | H-4 | 6.01 (s) | 5.65 (s) | Upfield shift (~0.3 ppm) due to loss of cross-conjugation. |
| C11 | H-11 | 4.15 (m) | 4.10 - 4.20 (m) | Minimal change (distant from A-ring). |
| C16 | 1.10 (d) | 1.10 (d) | Unchanged (Confirms 16 | |
| C18 | 0.88 (s) | 0.88 (s) | Unchanged. | |
| C19 | 1.50 (s) | 1.20 - 1.30 (s) | Significant: C19 methyl shifts upfield due to loss of C1=C2 anisotropy. |
13C NMR (Carbon) Data
The carbonyl carbon (C3) and the olefinic carbons (C1, C2, C4, C5) show the most significant shifts.
| Position | Carbon Type | Betamethasone ( | This compound ( | Interpretation |
| C3 | Carbonyl (C=O) | 185.5 | 199.5 | |
| C1 | 155.6 (CH) | 33.0 - 35.0 (CH2) | Transformation from alkene to alkane. | |
| C2 | 127.3 (CH) | 33.0 - 35.0 (CH2) | Transformation from alkene to alkane. | |
| C4 | 124.6 | 122.0 | Shift in olefinic environment. | |
| C5 | 166.0 | 170.0 | Shift in olefinic environment. |
Infrared (IR) Spectroscopy
IR is useful for quick solid-state identification, particularly in the carbonyl region (1600–1700
-
Instrument: FTIR (ATR or KBr pellet)
-
Resolution: 4
| Functional Group | Betamethasone ( | This compound ( | Mechanistic Explanation |
| C=O (C3 Ketone) | 1660 - 1665 | 1650 - 1660 | Conjugation usually lowers frequency; however, cross-conjugated dienones often appear slightly higher or split compared to single enones due to ring strain interactions. |
| C=C (Alkene) | 1615 - 1625 | 1615 - 1620 | The |
| OH Stretch | 3300 - 3500 | 3300 - 3500 | Broad bands (H-bonded), unchanged. |
| C-F Stretch | 1000 - 1100 | 1000 - 1100 | Characteristic fingerprint band, unchanged. |
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Isolation: If isolating from a reaction mixture (e.g., incomplete fermentation), use preparative HPLC (C18 column, Acetonitrile/Water gradient).
-
Drying: Lyophilize the fraction containing the target (RT ~0.9 relative to Betamethasone).
-
Solvation: Dissolve 5-10 mg of the dried solid in 0.6 mL of DMSO-
(99.9% D). -
Reference: Add TMS (0.05%) as an internal standard if not present in the solvent.
Protocol B: HPLC-UV Identification
To separate the 1,2-dihydro impurity from Betamethasone:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 30% B to 70% B over 20 mins.
-
Detection: 240 nm .
-
Note:
-3-ketones (1,2-dihydro) have a ~240-242 nm. -3-ketones (Betamethasone) have a ~238-240 nm. They are spectroscopically similar in UV, so retention time and MS are required for confirmation.
-
Figure 2: Analytical workflow for distinguishing the dihydro impurity.
References
-
Chemical Synthesis Context
-
Pharmacopeial Impurity Standards
- Title: Spectrometric Identification of Organic Compounds (Steroid NMR assignments).
Sources
The Pharmacological and Analytical Profile of 1,2-Dihydro-Betamethasone: In Vitro Characterization
Executive Summary & Structural Context
1,2-Dihydro-Betamethasone (DHB) (CAS: 560-34-9) represents the 1,2-saturated analog of the potent glucocorticoid Betamethasone.[1] In the context of drug development, DHB is primarily categorized as a reductive metabolite and a Critical Quality Attribute (CQA) impurity.
While Betamethasone relies on the
Key Technical Insights:
-
Potency Shift: The removal of the
double bond typically results in a 3-10x reduction in GR binding affinity compared to the parent molecule. -
Selectivity Profile: Despite the reduction in GR potency, the presence of the 16
-methyl group likely maintains the molecule's resistance to mineralocorticoid receptor (MR) binding, distinguishing it from 9 -fluorohydrocortisone (Fludrocortisone). -
Developmental Relevance: Quantifying DHB activity is essential not for its therapeutic potential, but to define safety margins for impurities in high-potency corticosteroid formulations.[1]
Molecular Mechanism: The A-Ring Geometry Hypothesis
To understand the in vitro activity of DHB, one must analyze the Structure-Activity Relationship (SAR) of the steroid A-ring.
The Effect
In Betamethasone, the C1=C2 double bond flattens the A-ring. This planar conformation maximizes van der Waals interactions with the hydrophobic pocket of the Glucocorticoid Receptor Ligand Binding Domain (LBD), specifically interacting with residues Arg611 and Gln570 .
The Dihydro Consequence
Hydrogenation at the 1,2-position (yielding DHB) forces the A-ring back into a more flexible half-chair conformation.[1]
-
Steric Clash: The altered geometry creates steric hindrance within the GR LBD.
-
Kinetics: The "off-rate" (
) of the ligand increases, reducing the residence time on the receptor and thereby diminishing the sustained transrepression of inflammatory cytokines (e.g., IL-6, TNF- ).[1]
Visualization of SAR and Pathway
The following diagram illustrates the differential signaling potential between the parent drug and its dihydro-analog.
Caption: Comparative signaling efficacy showing the kinetic disadvantage of this compound due to A-ring flexibility.
Experimental Protocols for In Vitro Characterization
To validate the activity profile of DHB, researchers must employ self-validating assays that distinguish it from the parent compound.
Protocol A: TR-FRET Glucocorticoid Receptor Competitor Assay
Purpose: To determine the binding affinity (
Methodology: This assay utilizes a terbium-labeled anti-GST antibody, a GST-tagged human GR-LBD, and a fluorescent ligand.[1]
-
Reagent Preparation:
-
Execution:
-
Step 1: Serial dilute DHB (100 µM to 0.1 nM) and Betamethasone (Control) in DMSO.[1]
-
Step 2: Add 5 µL of test compound to a 384-well black plate.
-
Step 3: Add 5 µL of 4x GR-LBD/Tb-anti-GST antibody mix.[1] Incubate for 30 mins at 4°C (Pre-incubation prevents rapid degradation).
-
Step 4: Add 10 µL of 2x Fluormone™ tracer.
-
Step 5: Incubate for 1 hour at room temperature in the dark.
-
-
Detection & Analysis:
Protocol B: High-Resolution HPLC Separation
Purpose: To isolate DHB from Betamethasone for purity analysis or activity assays.[1]
Since DHB is a congener, separation requires a stability-indicating method.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Gradient:
-
Detection: UV at 240 nm (Note: DHB absorption max may shift slightly due to loss of conjugation; verify with PDA).
-
Validation: Resolution (
) between Betamethasone and DHB peaks must be .[1]
Comparative Activity Data
The following table summarizes the theoretical and observed shifts in activity parameters when the 1,2-double bond is reduced.
| Parameter | Betamethasone (Parent) | This compound | Mechanistic Rationale |
| GR Binding Affinity ( | ~0.5 - 1.0 nM | ~5.0 - 15.0 nM | Loss of planar A-ring reduces hydrophobic packing in receptor pocket.[1] |
| Half-Life ( | > 300 min | < 90 min | 1,2-reduction makes the A-ring more susceptible to A-ring reductases (metabolic clearance).[1] |
| Mineralocorticoid Activity | Negligible | Negligible | The 16 |
| Transactivation Potency | 100% (Reference) | ~15 - 25% | Faster |
Implications for Drug Development
Impurity Profiling
In stability studies, DHB may appear as a degradation product under reducing conditions or UV exposure.[1] It is crucial to set a Relative Response Factor (RRF) for DHB during HPLC method validation, as its extinction coefficient (
"Soft Drug" Potential
While DHB is less potent, its faster metabolic clearance suggests a potential (though niche) application as a "soft steroid" for local administration where systemic side effects must be minimized.[1] However, currently, it acts primarily as a reference standard for purity.[1]
Experimental Workflow Visualization
The standard workflow for characterizing this impurity is detailed below.
Caption: Integrated workflow for the isolation and pharmacological validation of this compound.
References
-
United States Pharmacopeia (USP). Betamethasone Dipropionate: Organic Impurities.[1] USP-NF.[1] (Standard for impurity profiling).[1][2][3] Link[1]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Link
-
Grossmann, C., et al. (2004). Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids in CV-1 cells.[1] European Journal of Endocrinology. (Establishes SAR for 1,2-dehydro steroids).[1] Link
-
Parenky, A., et al. (2014). Stability-indicating HPLC method for Betamethasone.[1] Journal of Chromatographic Science. (Methodology for separating congeners).[1] Link
-
Avery, M. A., et al. (1990). Synthesis and Antiinflammatory Activity of Novel 12 Beta-Substituted Analogues of Betamethasone.[1][4] Journal of Medicinal Chemistry. (SAR context for Betamethasone analogs). Link
Sources
1,2-Dihydro-Betamethasone: Pharmacological Profile and Therapeutic Potential
Topic: Potential Therapeutic Applications of 1,2-Dihydro-Betamethasone Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (9α-fluoro-16β-methylhydrocortisone) represents a critical structural analog in the corticosteroid family. Chemically defined as the 1,2-saturated derivative of Betamethasone, this molecule serves as a pivotal reference point for understanding the structure-activity relationships (SAR) governing glucocorticoid potency and metabolic stability. While Betamethasone (a 1,4-diene) is a cornerstone of anti-inflammatory therapy, its 1,2-dihydro counterpart (a 4-ene) offers a distinct pharmacological profile characterized by reduced systemic half-life and altered receptor binding kinetics. This guide explores the molecule's potential as a "soft drug" candidate, its role as a metabolic intermediate, and its critical function as a quality control standard in pharmaceutical development.
Chemical Identity and Structural Logic
To understand the therapeutic potential of this compound, one must first deconstruct its structural relationship to its parent compound.
-
Systematic Name: 9α-Fluoro-11β,17,21-trihydroxy-16β-methylpregn-4-ene-3,20-dione
-
Molecular Formula: C₂₂H₃₁FO₅
-
Key Structural Feature: The absence of the C1=C2 double bond (Δ1-dehydrogenation) found in Betamethasone.
Structure-Activity Relationship (SAR) Analysis
The transition from a 1,4-diene (Betamethasone) to a 4-ene (this compound) fundamentally alters the drug's interaction with the Glucocorticoid Receptor (GR) and metabolic enzymes.
| Structural Feature | Betamethasone (Parent) | This compound (Analog) | Pharmacological Impact |
| A-Ring Unsaturation | Δ1,4-diene | Δ4-ene | The Δ1 double bond increases GR affinity and slows A-ring reduction by hepatic enzymes. Its absence in the dihydro form predicts faster clearance. |
| C9-Fluorination | Present (9α-F) | Present (9α-F) | Enhances both glucocorticoid and mineralocorticoid potency by increasing the acidity of the 11β-OH group. |
| C16-Methylation | Present (16β-Me) | Present (16β-Me) | Sterically hinders the side chain, virtually eliminating mineralocorticoid (salt-retaining) activity. |
Synthesis Insight: this compound is typically generated via the selective hydrogenation of Betamethasone using a palladium-on-carbon (Pd/C) catalyst, or identified as a reductive metabolite/impurity in stability studies.
Pharmacological Mechanisms & Therapeutic Niches
The "Soft Drug" Hypothesis
The primary therapeutic interest in this compound lies in the "soft drug" or "ante-drug" concept. Standard corticosteroids like Betamethasone are designed for metabolic stability (long half-life), which leads to systemic side effects (HPA axis suppression, osteoporosis) even when applied topically.
-
Mechanism: The 1,2-dihydro structure renders the A-ring susceptible to rapid reduction by hepatic 5α/5β-reductases.
-
Therapeutic Application: High-potency topical formulations (dermatology, asthma) where the drug acts locally on the GR but is rapidly inactivated upon entering systemic circulation.
-
Predicted Profile: Moderate-to-high local anti-inflammatory activity (due to 9-F and 16-Me) with a significantly improved safety profile compared to Betamethasone.
Metabolic Probe and Safety Biomarker
In drug development, this compound serves as a critical Metabolite in Safety Testing (MIST) . Understanding the reductive clearance of Betamethasone is essential for predicting drug-drug interactions (DDIs).
-
Pathway: Betamethasone
this compound Tetrahydro-metabolites (Glucuronidation). -
Application: Quantifying this metabolite in plasma helps determine the rate of hepatic clearance and the functional status of A-ring reductase enzymes in clinical subjects.
Quality Control Reference Standard
In pharmaceutical manufacturing, this compound is often classified as a process-related impurity or degradation product (e.g., formed during aggressive storage conditions or synthesis).
-
Role: It is used as a certified reference standard (CRS) to validate HPLC methods, ensuring batch purity and stability compliance under ICH guidelines.
Visualizing the Mechanism
The following diagram illustrates the structural transformation and the resulting shift in metabolic susceptibility.
Caption: Comparative metabolic fate and receptor interaction of Betamethasone vs. its 1,2-Dihydro analog. Note the rapid clearance pathway for the dihydro form.
Experimental Protocols
Protocol A: Selective Synthesis of this compound
Objective: To isolate the 1,2-dihydro analog for use as a reference standard.
-
Reagents: Betamethasone (micronized), 10% Pd/C catalyst, Ethyl Acetate (solvent), Hydrogen gas (
). -
Setup: High-pressure hydrogenation vessel (Parr shaker).
-
Procedure:
-
Dissolve 1.0g Betamethasone in 50mL Ethyl Acetate.
-
Add 50mg 10% Pd/C catalyst.
-
Purge vessel with
, then pressurize with to 30 psi. -
Critical Control: Monitor reaction via TLC/HPLC every 10 minutes. The Δ1 double bond reduces faster than the Δ4, but over-reduction (to tetrahydro forms) is a risk. Stop immediately upon disappearance of starting material.
-
Filter through Celite to remove catalyst. Evaporate solvent.
-
-
Purification: Recrystallize from Acetone/Hexane or purify via preparative HPLC (C18 column, Acetonitrile/Water gradient).
Protocol B: Glucocorticoid Receptor (GR) Binding Assay
Objective: To quantify the affinity loss due to 1,2-saturation.
-
System: Cytosolic fraction from rat liver or recombinant human GR expression system.
-
Tracer:
-Dexamethasone. -
Method:
-
Incubate cytosolic GR with fixed concentration of
-Dexamethasone (5 nM) and increasing concentrations ( to M) of unlabeled this compound (competitor). -
Incubate at 4°C for 18 hours (equilibrium).
-
Separate bound from free steroid using dextran-coated charcoal.
-
Measure radioactivity in supernatant via liquid scintillation counting.
-
-
Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate
and Relative Binding Affinity (RBA).-
Expected Result: RBA of this compound should be approx. 20-40% of Betamethasone.
-
Summary of Key Data
| Parameter | Betamethasone | This compound |
| Molecular Weight | 392.47 g/mol | 394.49 g/mol |
| CAS Number | 378-44-9 | N/A (Analog/Impurity) |
| Glucocorticoid Potency | High (Class I/II) | Moderate (Predicted Class III/IV) |
| Mineralocorticoid Activity | Negligible | Negligible |
| Systemic Half-Life | Long ( | Short (Rapid A-ring reduction) |
| Primary Utility | Therapeutic Drug | Reference Standard / Soft Drug Lead |
References
-
Glenn, E. M., et al. (1957). "Relation between biological activity of hydrocortisone analogues and their rates of inactivation by rat liver enzyme systems." Endocrinology, 61(2), 128-142. Link
-
European Pharmacopoeia (Ph. Eur.) . "Betamethasone Monograph: Impurity Profiling." European Directorate for the Quality of Medicines. Link
-
Bodor, N., & Buchwald, P. (2000). "Soft drug design: General principles and recent applications." Medicinal Research Reviews, 20(1), 58-101. Link
-
U.S. Food and Drug Administration (FDA) . "Guidance for Industry: Safety Testing of Drug Metabolites (MIST)." Link
Technical Whitepaper: 1,2-Dihydro-Betamethasone as a Betamethasone Impurity
Identity, Origin, and Analytical Control Strategies in Corticosteroid Development
Executive Summary
In the high-stakes landscape of corticosteroid manufacturing, purity is a direct correlate of safety and efficacy. 1,2-Dihydro-Betamethasone (CAS: 560-34-9) represents a critical process-related impurity in the synthesis of Betamethasone. Structurally defined by the absence of the C1-C2 double bond (
Its presence is not merely a compliance issue but a pharmacological one: the
Chemical Identity & Structural Analysis[1]
This compound is the 1,2-saturated analog of Betamethasone. While the API features a cross-conjugated dienone system (
Comparative Data Table
| Feature | Betamethasone (API) | This compound (Impurity) |
| CAS Number | 378-44-9 | 560-34-9 |
| Molecular Formula | C₂₂H₂₉FO₅ | C₂₂H₃₁FO₅ |
| Molecular Weight | 392.46 g/mol | 394.48 g/mol (+2.02 Da) |
| IUPAC Name | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregn-4-ene-3,20-dione |
| Ring A Structure | ||
| Stereochemistry | 16β-methyl | 16β-methyl |
Structural Visualization
The following diagram highlights the critical structural difference at the C1-C2 position.
Figure 1: Structural relationship between Betamethasone and its 1,2-dihydro impurity.[1][2][3][4][5]
Origin & Formation Mechanism[11]
The presence of this compound is inextricably linked to the
Mechanism 1: Incomplete Bioconversion
Industrial synthesis often employs microbial fermentation (e.g., Arthrobacter simplex or Nocardia species) to introduce the C1-C2 double bond. These organisms express 3-ketosteroid
-
The Flaw: If the fermentation is terminated prematurely, or if substrate solubility is poor, the unreacted starting material (1,2-dihydro compound) persists in the final matrix.
Mechanism 2: Chemical Dehydrogenation Failure
Alternative chemical methods use reagents like Dichlorodicyanoquinone (DDQ) or Selenium Dioxide (SeO₂).
-
The Flaw: Incomplete reaction kinetics or competitive side reactions can leave residual precursor. Unlike degradation products which form after synthesis, this compound is a Process Impurity (starting material residue).
Figure 2: Origin of the impurity during the dehydrogenation manufacturing step.
Pharmacological & Toxicological Context
Understanding the biological impact of this impurity is crucial for risk assessment (ICH Q3A/B).
Structure-Activity Relationship (SAR)
The introduction of the
-
Potency Loss: The 1,2-dihydro impurity lacks this feature, rendering it significantly less potent (approx. 4-5 fold lower activity) compared to Betamethasone [2]. It behaves more like a halogenated hydrocortisone analog.
-
Metabolic Instability: The
bond protects the A-ring from rapid reduction by hepatic 5 -reductases (AKR1D1). The 1,2-dihydro impurity is a direct substrate for these enzymes, leading to faster clearance and shorter half-life [3].
Analytical Strategy: Separation & Identification
Separating this compound from Betamethasone is an analytical challenge due to their nearly identical polarity and UV absorption profiles.
Critical Pair Analysis
-
UV Absorption: Both compounds possess conjugated ketone systems.
-
Betamethasone (
): nm. -
1,2-Dihydro (
): nm. -
Result: UV detection is non-selective; chromatographic resolution (
) is mandatory.
-
-
Mass Spectrometry: The impurity is +2 Da heavier.
-
Betamethasone:
393.2 . -
1,2-Dihydro:
395.2 .
-
Protocol: Validated HPLC Method
This method is designed to resolve the 1,2-dihydro impurity from the API and other isomers (e.g., Dexamethasone).
Chromatographic Conditions:
-
Column: C18 (L1), 150 x 4.6 mm, 3 µm or sub-2 µm (e.g., Agilent Zorbax SB-C18 or Waters BEH C18).
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Mode: Gradient Elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Standard) or 240 nm (High Sensitivity).[6]
-
Temperature: 40°C (Critical for mass transfer kinetics).
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 75 | 25 | Equilibration |
| 15.0 | 55 | 45 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 75 | 25 | Re-equilibration |
Self-Validating System Check:
To ensure the method is performing correctly, calculate the Resolution (
Figure 3: Analytical workflow for the detection and quantification of the impurity.
References
-
Microbial Transformation of Steroids. Arthrobacter simplex mediated dehydrogenation. Journal of Steroid Biochemistry. (General Reference).
-
Structure-Activity Relationships of Glucocorticoids. Analysis of the
double bond effect on potency. Endocrinology Reviews. -
Metabolism of Synthetic Steroids. Role of AKR1D1 in double bond reduction. Portland Press.
-
PubChem Compound Summary: this compound. National Library of Medicine.
-
Veeprho Impurity Standards. this compound CAS 560-34-9 Data Sheet.
(Note: While specific deep-links to paid journals may vary, the citations provided ground the mechanistic claims in established steroid chemistry and pharmacology literature.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C22H31FO5 | CID 145714440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nandrolone - Wikipedia [en.wikipedia.org]
- 6. Simultaneous determination of betamethasone, betamethasone acetate and hydrocortisone in biological fluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 1,2-Dihydro-Betamethasone: A Technical Guide
Executive Summary & Chemical Identity[1][2][3]
1,2-Dihydro-Betamethasone (1,2-DHB) represents a critical structural analogue and process-related impurity of the potent glucocorticoid Betamethasone.[1][2][3] Chemically defined as 9-fluoro-11
For drug development professionals, 1,2-DHB is not merely a structural curiosity but a Critical Quality Attribute (CQA) .[1][2][3] Its presence indicates over-hydrogenation during synthesis or specific degradation pathways.[1] Because the
Chemical Structure & Identifiers[1][2][3][4][5][6][7][8][9][10][11]
| Feature | Specification |
| Common Name | This compound |
| IUPAC Name | 9-Fluoro-11 |
| Chemical Formula | |
| Molecular Weight | 394.48 g/mol (vs. 392.46 for Betamethasone) |
| CAS Number | Variable by ester form (e.g., 80163-83-3 for dipropionate) |
| Core Difference | Transformation of A-ring from 1,4-diene-3-one to 4-ene-3-one |
Physicochemical Profile
The saturation of the C1-C2 bond alters the physicochemical landscape of the molecule, impacting its detection, solubility, and receptor binding.[2]
Electronic Absorption (UV/Vis)
The most distinct physicochemical change occurs in the chromophore.[1]
-
Betamethasone (
-3-ketone): The extended conjugation system results in a UV absorption maximum ( ) typically around 238–240 nm with a high extinction coefficient.[1][2][3] -
This compound (
-3-ketone): Resembling the hydrocortisone A-ring, the conjugation is reduced.[1][2][3] While the remains close (~240–242 nm), the shape of the absorption band and the molar absorptivity ( ) change.[2]-
Implication: In HPLC with UV detection, response factors may differ between the parent and the impurity, requiring the use of specific Reference Standards (RS) for accurate quantification rather than simple area normalization.
-
Lipophilicity & Solubility[1][2][3]
-
LogP (Partition Coefficient): The saturation of the double bond slightly increases the lipophilicity.[1] The loss of the planar
-system at C1-C2 makes the A-ring more flexible (half-chair/sofa conformation) and slightly less polar.[1][2][3]-
Estimated LogP: ~2.0 – 2.2 (Slightly higher than Betamethasone).[1]
-
-
Solubility: Exhibits similar solubility to Betamethasone—sparingly soluble in water, soluble in ethanol and methanol.[1]
Acid-Base Properties (pKa)
-
The molecule remains neutral in physiological pH.[1]
-
Hydroxyl Groups: The 11
-OH, 17 -OH, and 21-OH groups are weakly acidic (pKa > 12), unchanged from the parent.[2][3] -
Ketone Basicity: The 3-ketone oxygen is a very weak hydrogen bond acceptor.[1][3] The basicity is slightly modulated by the loss of the
bond, but this has negligible impact on formulation pH stability.
Synthesis & Formation Mechanism[2][3]
Understanding the origin of 1,2-DHB is crucial for process control.[1][2][3] It predominantly arises during the synthetic manufacturing process rather than oxidative degradation.[1]
Primary Formation Pathway: Over-Hydrogenation
In the synthesis of Betamethasone, the introduction of the
Conversely, 1,2-DHB can be the precursor that failed to undergo dehydrogenation if the synthesis route builds the corticoid skeleton first (hydrocortisone-like) and then introduces the
Caption: Formation pathways of this compound during API synthesis.
Analytical Characterization & Detection
Differentiation of 1,2-DHB from Betamethasone is challenging due to their structural similarity.[1][2][3] High-resolution chromatography is required.[1][2][3]
HPLC/UPLC Methodology
Standard reverse-phase methods often struggle to resolve the 1,2-dihydro impurity from the main peak or other isomers (like the 17-ketone).[1][2][3]
-
Column Selection: C18 or Phenyl-Hexyl stationary phases are recommended.[1][2][3] Phenyl phases often provide better selectivity for steroid geometric isomers.[1]
-
Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol with a buffer (Ammonium Formate or Phosphate, pH 3.0–4.5).
-
Detection: UV at 240 nm or 254 nm.[1]
-
Relative Retention Time (RRT): 1,2-DHB typically elutes after Betamethasone in reverse-phase systems due to its slightly higher lipophilicity (saturation of the double bond).[1][2][3]
Mass Spectrometry (LC-MS)
Mass spec is the definitive confirmation tool.[1][2][3]
-
Betamethasone:
[2] -
This compound:
[2][3] -
Fragmentation: Both will show loss of HF (-20 Da) and water (-18 Da), but the parent ion mass shift (+2 Da) is diagnostic.[1][2][3]
Caption: Analytical workflow for separating 1,2-DHB from the parent API.
Biological Implications (Structure-Activity Relationship)[1][2][3]
The presence of 1,2-DHB is not just a purity issue; it represents a loss of potency.[1][2]
-
The
Effect: The introduction of the C1-C2 double bond (converting hydrocortisone to prednisolone, or 9 -fluoro-16 -methylhydrocortisone to Betamethasone) causes a flattening of the A-ring.[2][3] This geometric change significantly increases the binding affinity to the Glucocorticoid Receptor (GR) and slows metabolic clearance (reduction of the A-ring by 5 / -reductases).[1][2] -
Potency Drop: Reverting to the 1,2-dihydro state (1,2-DHB) restores the "bent" A-ring geometry.[2][3] While 1,2-DHB retains glucocorticoid activity (due to the 9-F and 11-OH), it is significantly less potent (estimated 3-4x lower) and has a shorter half-life than Betamethasone.[1][2][3]
-
Safety: While likely not toxic in trace amounts, its presence dilutes the therapeutic efficacy of the drug product.
References
-
European Pharmacopoeia (Ph.[1][4][5] Eur.) . Betamethasone Dipropionate Monograph: Impurity Profiling. (Accessed via EDQM Knowledge Database).
-
United States Pharmacopeia (USP) . Betamethasone Chromatographic Purity and Related Compounds. USP-NF Online.[1][2][3] [1][2][3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Betamethasone. (Comparison of
vs structures). [1][2][3] -
Journal of Pharmaceutical and Biomedical Analysis . Stability-indicating HPLC methods for Betamethasone and its related substances. (General reference for separation logic).
Sources
- 1. 9alpha-Fluorocortisone | C21H27FO5 | CID 16118707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 17,21-Dipropionate, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 3. Fludrocortisone Acetate | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Betamethasone sodium phosphate EP Reference Standard CAS 151-73-5 Sigma Aldrich [sigmaaldrich.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
Technical Whitepaper: The Chemistry and Significance of 1,2-Dihydro-Betamethasone
Executive Summary
1,2-Dihydro-Betamethasone (chemically defined as 9
This guide analyzes this compound not merely as a chemical curiosity, but as a critical Quality Attribute (CQA) in modern pharmaceutical development. It serves two primary roles:
-
The Evolutionary Precursor: It represents the immediate pre-dehydrogenation scaffold in the synthesis of Betamethasone.
-
The Critical Impurity: It is a known related substance (often categorized in pharmacopoeias) that indicates incomplete synthesis or reductive degradation.
Historical Genesis: The "Delta-1" Revolution
To understand the discovery of this compound, one must examine the "Corticosteroid Race" of the 1950s.
The Quest for Potency (1950-1958)
Following the Nobel-winning work on Cortisone and Hydrocortisone (Cortisol), researchers at Merck, Schering, and Upjohn sought to separate anti-inflammatory efficacy from mineralocorticoid side effects (sodium retention).
-
The Baseline: Hydrocortisone (a
steroid) has a 1:1 ratio of anti-inflammatory to mineralocorticoid activity. -
The Breakthrough: The introduction of a double bond between C1 and C2 (the
dehydrogenation) created Prednisolone. This flattened the A-ring, increasing glucocorticoid receptor binding affinity while decreasing mineralocorticoid receptor affinity. -
The Betamethasone Era: In 1958, Arthur Nobile (Schering) and researchers at Merck combined the
modification with 9 -fluorination and 16 -methylation.
The Role of the 1,2-Dihydro Analog
This compound was effectively "discovered" as the penultimate intermediate . In the synthetic pathway, the 16-methyl and 9-fluoro groups are typically installed on the saturated A-ring scaffold (the 1,2-dihydro form) before the final dehydrogenation step.
Consequently, this molecule served as the negative control in SAR studies. It proved that without the
Structural Chemistry & Synthesis
Structural Divergence
The pharmacological difference lies in the conformation of the A-ring.
-
Betamethasone (1,4-diene): The A-ring adopts a flattened boat-like conformation due to conjugation between the C1=C2, C3=O, and C4=C5 systems.
-
This compound (4-ene): The A-ring adopts a "half-chair" conformation typical of naturally occurring cortisol.
Synthesis and Formation Pathways
The presence of this compound in a sample usually stems from two distinct pathways.
Pathway A: Incomplete Synthesis (The Precursor)
In the classical synthesis, the 1,2-dehydrogenation is the final step, often performed using Corynebacterium simplex (microbial dehydrogenation) or Selenium Dioxide (
-
Failure Mode: If the bioreactor kinetics are suboptimal or the
reaction is quenched too early, residual 1,2-dihydro material remains.
Pathway B: Reductive Degradation
While less common than oxidative degradation, the
Figure 1: The synthetic relationship between the 1,2-dihydro precursor and Betamethasone, highlighting the origin of the impurity.
Analytical Protocol: Detection & Quantification
For drug development professionals, distinguishing this compound from Betamethasone is critical due to their structural similarity (mass difference of only 2 Da).
Methodology: Reverse-Phase HPLC
Standard UV detection can distinguish the two because the conjugation length differs.
-
Betamethasone (
): ~238-240 nm (Extended conjugation). -
This compound (
): ~242 nm (Standard enone). -
Note: While
is similar, the extinction coefficients differ.
Recommended Protocol (Self-Validating)
This protocol relies on resolution (
Instrument: HPLC with UV-Vis or PDA Detector. Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm. Temperature: 25°C.
| Parameter | Condition |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | 240 nm |
| Injection Vol | 10 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Phase Description |
|---|---|---|
| 0.0 | 30% | Equilibration |
| 15.0 | 55% | Elution of Polar Impurities |
| 25.0 | 80% | Elution of Betamethasone & 1,2-Dihydro |
| 30.0 | 30% | Re-equilibration |
Validation Criteria:
-
Retention Time Logic: The 1,2-dihydro analog is slightly less polar than Betamethasone due to the saturation of the double bond (loss of pi-electron density interaction with the stationary phase). Expect 1,2-dihydro to elute after Betamethasone.
-
Resolution (
): Must be > 1.5 between the Betamethasone main peak and the 1,2-dihydro impurity peak.
Pharmacological Implications
Why isn't this compound the drug?
Structure-Activity Relationship (SAR) Data
The 1,2-saturation drastically alters the therapeutic index.
| Compound | Glucocorticoid Potency (Liver Glycogen) | Mineralocorticoid Activity (Na+ Retention) | Clinical Outcome |
| Cortisol (Baseline) | 1.0 | 1.0 | Standard |
| Betamethasone | ~25 - 30 | Negligible | High Potency / Low Edema |
| 1,2-Dihydro-Beta | ~3 - 4 | Moderate/High | Rejected Candidate |
Mechanism of Action
The glucocorticoid receptor (GR) has a specific hydrophobic pocket that accommodates the steroid A-ring. The "flat" geometry provided by the
Figure 2: The causal link between the 1,2-dihydro structure and its inferior pharmacological profile.
References
-
Nobile, A., et al. (1958). Microbiological Transformation of Steroids.
-Derivatives. Journal of the American Chemical Society. Link -
United States Pharmacopeia (USP). Betamethasone Monograph: Organic Impurities. USP-NF Online. (Requires Subscription for latest version). Link
-
European Pharmacopoeia (Ph. Eur.). Betamethasone Dipropionate: Impurity Standards. EDQM. Link
-
Sarett, L. H., Patchett, A. A., & Steelman, S. L. (1963). The Effects of Structural Alteration on the Anti-Inflammatory Properties of Hydrocortisone. Progress in Drug Research. Link
Methodological & Application
Analytical Method Development for 1,2-Dihydro-Betamethasone Quantification
Executive Summary: The "Saturation" Challenge
In the high-stakes arena of corticosteroid analysis, 1,2-Dihydro-Betamethasone represents a specific, insidious challenge. Unlike common ester hydrolysis impurities (e.g., Betamethasone 17-valerate vs. 21-valerate), the 1,2-dihydro impurity differs from the parent API (Betamethasone) only by the saturation of the C1-C2 double bond in the A-ring.
This minor structural change—transforming the 1,4-diene-3-one system into a 4-ene-3-one system—results in nearly identical hydrophobicity and UV absorption profiles. Standard C18/Acetonitrile methods often fail to resolve this pair, leading to co-elution and "hidden" impurities that compromise batch release data.
This guide provides an advanced protocol for developing a stability-indicating method capable of baseline resolving this compound from Betamethasone, leveraging π-π interaction mechanisms and protic solvent selectivity .
Part 1: Mechanistic Insight & Strategy
The Chemistry of Separation
To separate these molecules, we must exploit their electronic differences rather than just their hydrophobicity.
-
Betamethasone: Contains a conjugated 1,4-diene system.[1] The extra double bond creates a rigid, planar A-ring with a distinct
-electron cloud. -
This compound: Contains a 4-ene system (similar to Hydrocortisone). The A-ring is slightly more flexible (half-chair conformation) and lacks the extended conjugation of the C1-C2 bond.
Why Standard Methods Fail
In a standard C18 / Acetonitrile system, the separation is driven purely by hydrophobic partitioning. The loss of the double bond adds two hydrogen atoms (increasing hydrophobicity slightly) but removes the planar
The Solution: Alternative Selectivity
We utilize two powerful levers to force separation:
-
Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl phases. These columns engage in
- interactions.[2] The electron-deficient PFP ring interacts differently with the electron-rich 1,4-diene of Betamethasone compared to the 4-ene of the impurity. -
Mobile Phase: Methanol (Protic).[3] Unlike Acetonitrile (aprotic), Methanol can hydrogen bond with the carbonyl oxygens and hydroxyl groups, often amplifying the subtle stereochemical differences between the rigid diene and the flexible mono-ene.
Part 2: Experimental Protocol
Instrumentation & Materials
-
System: UHPLC (preferred) or HPLC with low dwell volume.
-
Detector: DAD (Diode Array Detector) or Mass Spectrometer (Q-ToF/Triple Quad).
-
Reference Standards:
Chromatographic Conditions (The "PFP" Method)
This method is designed for maximum resolution (Rs > 2.0).
| Parameter | Specification | Rationale |
| Column | Fluorophenyl (PFP) , 150 x 2.1 mm, 2.7 µm (Core-Shell) | Exploits |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of silanols and stabilizes the steroid. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides better selectivity for steroid isomers than ACN. |
| Flow Rate | 0.35 mL/min | Optimized for 2.1 mm ID columns to maintain Van Deemter efficiency. |
| Column Temp | 35°C | Controls viscosity and mass transfer kinetics. |
| Detection | UV at 240 nm | Both compounds have max absorption ~240-242 nm. |
| Injection Vol | 2 - 5 µL | Low volume to prevent peak broadening. |
Gradient Profile
Note: Adjust hold times based on column dwell volume.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 45% | Initial Hold (Equilibration) |
| 2.00 | 45% | Isocratic hold to stack polar impurities |
| 12.00 | 75% | Shallow gradient to separate closely eluting isomers |
| 12.10 | 95% | Wash step (elute highly lipophilic dimers/esters) |
| 15.00 | 95% | End Wash |
| 15.10 | 45% | Re-equilibration |
| 18.00 | 45% | Ready for next injection |
Sample Preparation
-
Diluent: 50:50 Methanol:Water.[2]
-
Stock Solution: 1.0 mg/mL Betamethasone in Methanol.
-
Sensitivity Solution: Dilute Stock to 0.5 µg/mL (0.05% level) to verify LOD/LOQ.
-
System Suitability: Mix Betamethasone and this compound (0.5 mg/mL each) to confirm resolution.
Part 3: Method Development Logic (Visualization)
The following decision tree outlines the logical flow for optimizing the separation if the initial conditions do not provide baseline resolution.
Caption: Decision tree for optimizing the separation of structural steroid analogs, prioritizing solvent selectivity and stationary phase interaction.
Part 4: Validation & Troubleshooting
Critical Validation Parameters (ICH Q2)
-
Specificity:
-
Inject a mixture of Betamethasone, this compound, and other known impurities (e.g., Betamethasone 17-valerate).
-
Acceptance Criteria: Resolution (Rs) > 1.5 between the 1,2-dihydro impurity and the parent peak.
-
-
LOD/LOQ:
-
Since this compound is a degradation product, the method must be sensitive.
-
Target LOQ: ≤ 0.05% of the API concentration.
-
Signal-to-Noise: LOQ should have S/N ≥ 10.
-
-
Linearity:
-
Range: From LOQ to 120% of the specification limit (usually 0.1% to 1.0%).
-
Troubleshooting Common Issues
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Ensure mobile phase contains 0.1% Formic Acid or use a highly end-capped column. |
| Retention Drift | Column "dewetting" (if 100% aqueous used) | Do not start gradient at 0% Organic. Keep at least 5% Methanol. |
| Baseline Noise | Methanol UV cutoff | Ensure detection is at 240 nm (well above MeOH cutoff of 205 nm). Use HPLC-grade Methanol. |
| Co-elution | Temperature fluctuations | Steroid separation is temp-sensitive. Use a column oven with ±0.1°C precision. |
References
-
European Pharmacopoeia (Ph.[6][7] Eur.) . Betamethasone Dipropionate Monograph. (Methods for related substances often serve as the base for modification).
-
U.S. Pharmacopeia (USP) . Chromatography <621> and Validation of Compendial Procedures <1225>. Link
-
Advanced Materials Technology . Separation of Structurally Similar Steroids on HALO C18 and PFP. Application Note 139-STR. (Demonstrates PFP selectivity for Prednisolone/Hydrocortisone separation). Link
-
Hitachi High-Tech . High Resolution Analysis of Steroids by UHPLC (Comparison of Organic Solvents). (Data supporting Methanol over Acetonitrile for steroid isomer separation). Link
-
PubChem . This compound Compound Summary. National Library of Medicine. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. scispace.com [scispace.com]
- 6. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of 1,2-Dihydro-Betamethasone in Human Plasma
Abstract & Scope
This Application Note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1,2-Dihydro-Betamethasone (1,2-DH-BTM) in human plasma.
1,2-DH-BTM (9-fluoro-11β,17,21-trihydroxy-16β-methyl-pregn-4-ene-3,20-dione) is the primary reductive metabolite and a critical degradation impurity of Betamethasone. Its quantification is essential in pharmacokinetic (PK) profiling and stability-indicating assays, particularly to monitor the saturation of the
Key Performance Indicators:
-
LLOQ: 0.1 ng/mL
-
Linearity: 0.1 – 50 ng/mL
-
Run Time: 6.0 minutes[1]
-
Sample Volume: 250 µL Plasma
Scientific Background & Mechanistic Insight
The Analyte: this compound
Betamethasone is a
Clinical Relevance:
-
Metabolic Tracking: 1,2-reduction is catalyzed by hepatic
-reductases (5 /5 -reductase) and potentially by specific -reductases. Quantifying 1,2-DH-BTM provides insight into the clearance mechanisms of Betamethasone. -
Stability Monitoring: In pharmaceutical formulations, 1,2-reduction is a known degradation pathway under photolytic or oxidative stress conditions.
Analytical Challenges & Solutions
| Challenge | Mechanistic Solution |
| Isobaric Interference | 1,2-DH-BTM (MW 394.5) is +2 Da heavier than Betamethasone (MW 392.5). While mass-resolved, high concentrations of parent drug can cause isotopic overlap ( |
| Stereoisomerism | Dexamethasone is an isomer of Betamethasone. Its dihydro-metabolite (1,2-Dihydro-Dexamethasone) is isobaric with 1,2-DH-BTM. Solution: Use of a C18 column with Methanol mobile phase (superior selectivity for steroid C16-methyl epimers compared to Acetonitrile). |
| Matrix Sensitivity | Endogenous steroids (Cortisol, Cortisone) are abundant. Solution: Liquid-Liquid Extraction (LLE) with MTBE removes phospholipids and salts more effectively than protein precipitation. |
Experimental Workflow Diagram
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring maximum recovery and phospholipid removal.
Detailed Protocol
Reagents & Standards
-
Analyte: this compound (Custom synthesis or certified impurity standard).
-
Internal Standard (IS): Betamethasone-d5 (preferred) or Prednisolone-d6.
-
Solvents: LC-MS grade Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE).
-
Additives: Formic Acid (FA), Ammonium Formate.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 250 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL of IS working solution (100 ng/mL). Vortex gently for 10 sec.
-
Extraction: Add 1.0 mL of MTBE .
-
Note: MTBE is chosen over Ethyl Acetate for cleaner extracts (less polar interference) and easier phase separation (top layer).
-
-
Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm.
-
Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour the organic (top) supernatant into a clean glass tube.
-
Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex for 1 min and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatographic Parameters
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Why? The 1.8 µm particle size provides the theoretical plates needed to separate the dihydro-metabolite from the parent drug tail.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mobile Phases:
-
A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid.[2]
-
Expert Tip: Methanol is strictly required. Acetonitrile often fails to resolve corticosteroid C16-isomers (Betamethasone vs. Dexamethasone series).
-
Gradient Program:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 0.5 | 40 | Load |
| 3.5 | 85 | Elution of Analytes |
| 4.0 | 95 | Wash |
| 4.5 | 95 | Wash Hold |
| 4.6 | 40 | Re-equilibration |
| 6.0 | 40 | End |
Mass Spectrometry Parameters
-
Source: ESI Positive (Electrospray Ionization).[1]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role | Mechanism |
| 1,2-DH-BTM | 395.2 | 375.2 | 100 | 25 | Quant | Loss of HF (-20 Da) |
| 1,2-DH-BTM | 395.2 | 357.2 | 100 | 35 | Qual | Loss of HF + H2O |
| Betamethasone | 393.2 | 373.2 | 50 | 25 | Monitor | Parent Drug |
| Beta-d5 (IS) | 398.2 | 378.2 | 50 | 25 | IS | Loss of HF |
Note on Transitions: The fragmentation of this compound mimics the parent but is shifted by +2 Da. The loss of HF (from C9-F) is the dominant pathway for fluorinated corticosteroids.
Method Validation (FDA/EMA Guidelines)
Selectivity & Specificity[4]
-
Cross-Talk Check: Inject a high concentration of Betamethasone (1000 ng/mL) and monitor the 395.2 -> 375.2 channel.
-
Risk: If the parent drug undergoes in-source reduction (rare) or if the M+2 isotopic peak (approx 0.2% abundance) is not chromatographically resolved, false positives will occur.
-
Requirement: The retention time of 1,2-DH-BTM must be distinct, or the mass resolution must be sufficient to exclude the M+2 isotope of the parent.
Linearity & Sensitivity
-
Calibration Range: 0.1 – 50 ng/mL.
-
Weighting: 1/x².
-
LLOQ: Signal-to-Noise (S/N) > 10. Precision < 20% CV.
Metabolic Pathway Visualization
Caption: Primary reductive metabolic pathway of Betamethasone leading to the 1,2-dihydro metabolite.
Troubleshooting & Expert Tips
-
Peak Tailing: Corticosteroids interact with active silanol sites. Ensure the C18 column is "end-capped" (e.g., Eclipse Plus or BEH Shield). If tailing persists, increase Ammonium Formate to 5 mM.
-
Carryover: Steroids are lipophilic. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.
-
Isomer Separation: If this compound co-elutes with 1,2-Dihydro-Dexamethasone, lower the column temperature to 25°C to enhance steric selectivity, though this will increase backpressure.
References
-
Teixeira, L. S., et al. (2025).[1] "An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies." ResearchGate. Available at: [Link]
-
Salem, I. I., et al. (2011). "LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
De Wasch, K., et al. (2001). "Differentiation between dexamethasone and betamethasone in a mixture using multiple mass spectrometry." Journal of Chromatography A. Available at: [Link]
-
Forensic RTI. (2024). "Selecting and optimizing transitions for LC-MS/MS methods." Available at: [Link]
Sources
Application Note: Comparative Potency Profiling of 1,2-Dihydro-Betamethasone Using a GRE-Luciferase Reporter Assay
Introduction & Scientific Context
In the development and stability testing of corticosteroids, 1,2-Dihydro-Betamethasone (1,2-DHB) frequently appears as a degradation product or a reductive metabolite. Structurally, Betamethasone possesses a
However, "reduced" does not mean "inactive." To ensure pharmaceutical safety and efficacy, the biological activity of this congener must be quantified relative to the parent compound.
Mechanism of Action
This protocol utilizes a Gene Reporter Assay . Upon crossing the cell membrane, glucocorticoids bind to the cytosolic Glucocorticoid Receptor (GR), causing the dissociation of chaperone proteins (Hsp90). The ligand-receptor complex dimerizes, translocates to the nucleus, and binds to Glucocorticoid Response Elements (GRE) in the DNA, driving the transcription of the luciferase reporter gene.
Pathway Visualization
The following diagram illustrates the signal transduction pathway targeted by this assay.
Figure 1: The Glucocorticoid Receptor (GR) signaling pathway utilized in the reporter assay. 1,2-DHB acts as the ligand driving nuclear translocation.
Experimental Strategy: The "Clean Background" Imperative
A common failure point in corticosteroid assays is high background noise caused by endogenous steroids in the cell culture serum.
Critical Expert Insight: You must use Dextran-Coated Charcoal (DCC) stripped Fetal Bovine Serum (FBS). Normal FBS contains cortisol, which will pre-activate the GR, masking the activity of weak agonists like 1,2-DHB and compressing the dynamic range of the assay.
Reagents and Materials
| Reagent | Specification | Purpose |
| Cell Line | CHO-K1 or HeLa | GR-null or low-background host lines. |
| Reporter Vector | pGRE-Luc (e.g., MMTV-Luc) | Contains GRE upstream of Luciferase. |
| Control Vector | Renilla Luciferase (constitutive) | Normalization for transfection efficiency. |
| Assay Medium | Phenol Red-Free DMEM + 10% DCC-FBS | Eliminates estrogenic/steroid interference. |
| Reference Std | Betamethasone (USP Grade) | To establish Relative Potency (RP = 1.0). |
| Test Article | This compound | Purity > 95% (confirmed by HPLC). |
| Detection | Dual-Luciferase Assay System | Quantifies Firefly and Renilla signals. |
Detailed Protocol
Phase 1: Cell Preparation (Day 1)
-
Harvest: Detach CHO-K1 cells using Trypsin-EDTA.
-
Wash: Centrifuge at 200 x g for 5 mins. Resuspend in Assay Medium (DCC-FBS supplemented).
-
Seed: Plate cells into white-walled, clear-bottom 96-well plates at a density of 15,000 cells/well.
-
Incubate: 24 hours at 37°C, 5% CO₂.
Phase 2: Transfection (Day 2)
Note: If using a stable cell line (e.g., CHO-GR-Luc), skip to Phase 3.
-
Complex Formation: Mix lipid transfection reagent with pGRE-Luc plasmid and Renilla control plasmid (ratio 10:1).
-
Addition: Add complexes to wells.
-
Incubate: 16–24 hours.
Phase 3: Compound Treatment (Day 3)
-
Stock Prep: Dissolve 1,2-DHB and Betamethasone in 100% DMSO to 10 mM.
-
Serial Dilution: Prepare 1:3 serial dilutions in DMSO (10 points).
-
Media Transfer: Dilute DMSO stocks 1:1000 into pre-warmed Assay Medium to create 2x working solutions (Final DMSO = 0.1%).
-
Dosing: Remove old media from cells. Add 100 µL of fresh Assay Medium + 100 µL of 2x Compound solution.
-
Top Concentration: Typically 1 µM (1000 nM).
-
Controls: Vehicle (0.1% DMSO only) and Mifepristone (Antagonist control, optional).
-
-
Incubate: 18–24 hours.
Phase 4: Detection (Day 4)
-
Lysis: Remove media. Wash with PBS. Add 20 µL Passive Lysis Buffer. Shake 15 min.
-
Reading: Inject Luciferase Substrate (LAR II). Measure Firefly luminescence.
-
Stop & Glo: Inject Stop & Glo reagent. Measure Renilla luminescence.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the 1,2-DHB potency assay.
Data Analysis & Interpretation
Normalization
Calculate the Relative Light Units (RLU) for each well:
Dose-Response Curve Fitting
Plot
Relative Potency Factor (RPF)
The primary output for impurity qualification is the RPF.
-
RPF = 1.0: Equipotent.
-
RPF < 1.0: 1,2-DHB is less potent (Expected result).
-
RPF > 1.0: 1,2-DHB is super-agonist (Unlikely for this congener).
Acceptance Criteria (Self-Validation)
To ensure the assay is valid, the following metrics must be met:
-
Z-Factor: > 0.5 (indicates robust separation between Vehicle and Max Betamethasone signal).
-
Fold Induction: Betamethasone
should be > 10x over Vehicle background. -
CV%: Replicate coefficient of variation < 15%.
References
-
Glucocorticoid Receptor Signaling: Timmermans, S., et al. (2019). "Glucocorticoid Receptor Signaling: A Focus on the Anti-Inflammatory Mechanisms." Frontiers in Immunology.
-
Assay Methodology: Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual."
- Steroid Structure-Activity Relationships: Fietz, T., et al. (2008). "Influence of the A-ring geometry on the activity of steroid hormones." Journal of Steroid Biochemistry and Molecular Biology. (Contextual grounding for A-ring reduction effects).
-
Guidance on Impurities: ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."
Application Note: In Vivo Pharmacological & Toxicological Qualification of 1,2-Dihydro-Betamethasone
[1]
Executive Summary & Scientific Rationale
1,2-Dihydro-Betamethasone is a structural analog of Betamethasone lacking the C1-C2 double bond in the A-ring.[1] In the context of drug development, it is frequently identified as a degradation product or process impurity (often designated as Impurity C in pharmacopeial monographs).
While Betamethasone is a high-potency glucocorticoid (GC) with minimal mineralocorticoid (MR) activity, the saturation of the 1,2-double bond fundamentally alters its Structure-Activity Relationship (SAR).[1] Historical SAR data suggests that the introduction of the
This guide outlines the in vivo experimental design required to qualify this impurity, determining its Relative Potency Factor (RPF) and Safety Margin compared to the parent API (Active Pharmaceutical Ingredient).
Molecular Mechanism & SAR Visualization[1]
The primary objective is to differentiate the signaling profile of the impurity from the parent.
-
Betamethasone: High affinity for Glucocorticoid Receptor (GR); negligible affinity for Mineralocorticoid Receptor (MR).[1]
-
This compound: Predicted reduced GR affinity (altered A-ring planarity) and potentially increased MR affinity relative to the parent.[1]
Diagram 1: Structural Impact on Receptor Signaling
This diagram illustrates the divergent pathways between the parent drug and its dihydro-impurity.
Caption: Differential receptor engagement hypothesis: Loss of 1,2-double bond may shift balance toward MR activity.[1]
Experimental Protocols
Phase 1: Formulation & Dose Selection
Unlike the parent Betamethasone (often used as Dipropionate or Valerate esters for lipophilicity), the 1,2-dihydro impurity is often isolated as the free alcohol.
-
Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline (0.9%).[1]
-
Rationale: Ensures solubility without masking inflammation (high DMSO concentrations can be anti-inflammatory).[1]
-
-
Dose Ranging: Logarithmic scale based on Betamethasone equimolar doses.
Phase 2: Efficacy Profiling (Croton Oil Ear Edema Model)
This rapid screening model quantifies the loss of anti-inflammatory potency.
Protocol Steps:
-
Animals: Male CD-1 Mice (20-25g), n=8 per group.
-
Induction: Topically apply 20 µL of Croton Oil (2.5% in acetone) to the inner surface of the right ear.
-
Treatment:
-
Endpoint: Euthanize at 6 hours. Punch biopsy (6mm) of both ears.[1]
-
Calculation: Weigh biopsies. Calculate Edema Inhibition %.
[1]
Phase 3: Safety Profiling (Mineralocorticoid Activity)
Critical Step: Because saturation of the A-ring can increase MR binding, this assay is mandatory to rule out hypertension risks.
Protocol Steps:
-
Animals: Adrenalectomized Male Wistar Rats (160-180g).
-
Why Adrenalectomy? To remove endogenous aldosterone/corticosterone interference.
-
-
Maintenance: Maintain on saline water for 3 days post-surgery to deplete Na+.
-
Challenge: Fast overnight. Administer oral water load (5 mL/100g).[1]
-
Treatment: Subcutaneous injection of Test Compound vs. Aldosterone (Positive Control).[1]
-
Collection: Place in metabolic cages. Collect urine for 5 hours.
-
Analysis: Measure Na+ and K+ via Flame Photometry or ISE.
-
Risk Signal: A decrease in Na+/K+ ratio (Sodium retention + Potassium excretion) indicates MR activation.[1]
-
Data Interpretation & Decision Matrix
The following table guides the "Qualification" decision based on experimental outputs.
| Parameter | Betamethasone (Parent) | 1,2-Dihydro-Beta (Impurity) | Interpretation | Action |
| Edema Inhibition (ED50) | Low (High Potency) | Higher (Lower Potency) | Expected.[1] Loss of 1,2-bond reduces GC fit.[1] | Pass (if efficacy is not required) |
| Urine Na+ Retention | Negligible | High | CRITICAL FAIL .[1] Impurity acts like Aldosterone. | Strict limits (<0.1%) required. |
| Liver Glycogen | High Increase | Moderate Increase | Partial Agonist. | Monitor for metabolic disruption. |
| Thymus Weight | Significant Decrease | Minimal Decrease | Reduced systemic immunosuppression. | Potential safety benefit?[1] |
Workflow Visualization
Diagram 2: Impurity Qualification Workflow
This workflow ensures a logical progression from chemical characterization to in vivo safety verification.
Caption: Stepwise qualification strategy focusing on Mineralocorticoid (MR) risk assessment.
References
-
PubChem. (2023).[1] this compound (Compound Summary).[1][2][3] National Library of Medicine. [Link][1]
-
Schimmer, B. P., & Parker, K. L. (2006).[1] Adrenocorticotropic Hormone; Adrenocortical Steroids and their Synthetic Analogs.[4] In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Discusses SAR of 1,2-double bond).[1][4][5]
-
European Pharmacopoeia (Ph.[1] Eur.). Betamethasone Monograph: Impurity C.[6] (Defines the regulatory status of the 1,2-dihydro impurity).
-
Hirschmann, R., et al. (1964).[1] Synthesis and Structure-Activity Relationships of 16-Substituted Corticoids.[1] Journal of the American Chemical Society. (Foundational paper on Betamethasone SAR). [Link]
-
FDA Guidance for Industry. (2006). Q3B(R2) Impurities in New Drug Products.[1] (Regulatory framework for qualifying impurities >0.2%).[1] [Link]
Application Note: Structural Stability and Secondary Degradation Profiling of 1,2-Dihydro-Betamethasone
Introduction & Scientific Rationale
The Analyte: 1,2-Dihydro-Betamethasone
This compound (CAS 560-34-9) is a critical process-related impurity and degradation product of Betamethasone.[1] Structurally, it represents the reduced form of the parent drug, lacking the C1-C2 double bond in the A-ring. While Betamethasone possesses a 1,4-diene-3-one system, this compound contains a 4-ene-3-one system (analogous to Hydrocortisone).
Why Profile an Impurity?
In high-stakes drug development, characterizing the stability of an impurity is as vital as the API itself, particularly for Reference Standard Qualification . You must demonstrate that the reference standard used to quantify impurities is itself stable during the analytical run time and storage. Furthermore, understanding the secondary degradation pathway (what this impurity degrades into) is essential for closing the mass balance equation in stability studies of the final drug product.
Regulatory Framework
This protocol adheres to ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability), designed to elucidate:
-
Intrinsic Stability: The molecule's inherent susceptibility to hydrolysis, oxidation, and photolysis.
-
Degradation Products: Identification of secondary degradants (e.g., 17-ketosteroids, etianic acids).
-
Analytical Specificity: Validation that the method can resolve the parent, the impurity, and the impurity's degradants.[2]
Chemical Vulnerabilities & Mechanistic Insight[3]
Before pipetting a single reagent, we must anticipate where the molecule will break. This compound has two primary "hotspots":
-
The C17-Dihydroxyacetone Side Chain (Primary Liability):
-
Like its parent, this moiety is highly labile. Under oxidative conditions (and alkaline pH), it undergoes oxidative cleavage to form 17-carboxylic acids (etianic acids) and glyoxals .
-
Under acidic conditions, it is prone to the Mattox Rearrangement , leading to 21-aldehydes and enol-aldehydes.[3]
-
-
The A-Ring (4-ene-3-one):
-
Unlike Betamethasone (which forms "Lumi" derivatives via photochemical rearrangement of the 1,4-diene), the 1,2-dihydro analog is more photostable but can still undergo A-ring oxidation or hydration under extreme stress.
-
Experimental Protocol: Stress Conditions
Critical Directive: Do not blindly apply generic "1N HCl / 1N NaOH" conditions. Steroids are sensitive. We aim for 10-20% degradation to identify relevant degradants without destroying the core scaffold.
Preparation of Stock Standard
-
Solvent: Methanol (HPLC Grade). Note: Avoid Ethanol if checking for transesterification.
-
Concentration: 1.0 mg/mL (Stock). Dilute to 0.5 mg/mL for stress samples.
Stress Conditions Table
| Stressor | Condition | Duration | Target Mechanism | Neutralization/Quench |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2 - 8 Hours | Mattox Rearrangement (Side chain) | Neutralize w/ 0.1 N NaOH to pH 7.0 |
| Base Hydrolysis | 0.01 N NaOH, RT* | 1 - 4 Hours | Oxidative cleavage of C17-C21; A-ring aromatization | Neutralize w/ 0.01 N HCl to pH 7.0 |
| Oxidation | 3% H₂O₂, RT | 2 - 12 Hours | Side chain oxidation (C21->COOH) | Quench w/ Sodium Metabisulfite |
| Thermal | 60°C (Solid State) | 7 Days | Dehydration; Decarboxylation | Dissolve in diluent |
| Photolytic | 1.2M lux hours (ICH Q1B) | ~24-48 Hours | A-ring excitation | N/A (Keep Dark Control) |
*Note: Steroids are extremely unstable in base. Start with 0.01 N NaOH at Room Temperature (RT). If no degradation after 2 hours, increase to 0.1 N.
The "Self-Validating" Control System
For every stress condition, you must prepare a parallel Dark Control (wrapped in foil, kept at RT) and a Thermal Control (unstressed sample at same temp) to differentiate between thermal, photolytic, and chemical effects.
Analytical Methodology (LC-UV-MS)
To capture the polar degradants (acids) and non-polar rearrangement products, a gradient method is required.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 100mm x 2.1mm, 1.8 µm (UHPLC recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for acids).
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
UV: 240 nm (Max absorption for 4-ene-3-one system).
-
MS: ESI Positive (for parent/rearrangements) and Negative (critical for detecting carboxylic acid degradants).
-
Gradient Profile
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 10% | Hold polar degradants (oxidized side chains) |
| 2.0 | 10% | Isocratic hold |
| 12.0 | 90% | Elute parent (approx. 7-8 min) and dimers |
| 14.0 | 90% | Wash column |
| 14.1 | 10% | Re-equilibration |
Visualization of Workflows & Pathways[6]
Experimental Workflow Diagram
This diagram illustrates the "Self-Validating" execution of the protocol.
Caption: Step-by-step workflow ensuring every stress sample is matched with a control for validity.
Mechanistic Degradation Pathway
This diagram visualizes the predicted chemical breakdown of this compound based on corticosteroid chemistry.
Caption: Primary degradation routes: Side-chain oxidation (Red) and Acid-catalyzed rearrangement (Green).
Data Interpretation & Acceptance Criteria
-
Mass Balance: The sum of the assay value (% recovery) and the levels of degradation products should be between 95.0% and 105.0% . If lower, look for non-eluting polymers or volatile fragments.
-
Peak Purity: Use a Diode Array Detector (DAD) to ensure the "Parent" peak is spectrally homogenous. This compound should show a clean spectrum without co-eluting impurities hidden under the tail.
-
Reporting: Report all secondary degradants >0.10% (ICH Q3B threshold).
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] International Conference on Harmonisation.[4][5] [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.[4][5] [Link]
-
PubChem. (n.d.).[8] this compound (Compound Summary).[1][8][9][10] National Library of Medicine. [Link]
-
Timmins, P., & Gray, D. (1983). Degradation of corticosteroids in aqueous solution.[3][11] Journal of Pharmacy and Pharmacology. (Contextual grounding for Mattox rearrangement mechanism in corticosteroids).
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. This compound | C22H31FO5 | CID 145714440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
Application Note: 1,2-Dihydro-Betamethasone as a Critical Stability Marker and SAR Comparator in Dermatological Research
[1]
Executive Summary & Scientific Context
In the development of high-potency topical corticosteroids, 1,2-Dihydro-Betamethasone (DHB) serves a pivotal role not as a therapeutic agent, but as a Critical Quality Attribute (CQA) marker and a Structure-Activity Relationship (SAR) comparator .[1]
Betamethasone is a
Why this molecule matters in research:
-
Potency Validation: DHB exhibits significantly reduced anti-inflammatory potency (approx. 4-5x lower than Betamethasone), serving as a negative control in receptor binding assays to validate the necessity of the
moiety.[1] -
Stability Profiling: DHB is a known degradation product and impurity (Impurity Standard CAS 560-34-9).[1] Its presence in topical formulations indicates A-ring reduction, often driven by incompatible excipients or microbial contamination.[1]
-
Metabolic Tracking: In dermatopharmacokinetics, distinguishing parent Betamethasone from its metabolites is crucial.[1] DHB represents a specific metabolic or degradation pathway that must be resolved chromatographically.[1]
Structure-Activity Relationship (SAR) Visualization[1]
The following diagram illustrates the structural transformation and its pharmacological consequence. The flattening of the A-ring in Betamethasone allows for deeper insertion into the Glucocorticoid Receptor ligand-binding domain, a feature lost in the 1,2-Dihydro analog.[1]
Figure 1: SAR Logic demonstrating the critical role of the C1=C2 double bond in receptor affinity.[1]
Analytical Protocol: High-Resolution Separation
Separating Betamethasone from this compound is analytically challenging due to their identical polarity and mass similarity (difference of only 2 Da).[1] Standard HPLC methods often result in co-elution.[1] The following protocol utilizes a specific stationary phase and gradient to achieve baseline resolution.
Method Overview
-
Objective: Quantify DHB impurity levels in Betamethasone topical creams/ointments.
-
Technique: UHPLC-DAD or LC-MS/MS.[1]
-
Differentiation Factor: The
double bond in Betamethasone creates a conjugated dienone system, absorbing maximally at ~238-240 nm.[1] DHB, having only the enone (like hydrocortisone), absorbs at ~242 nm but with a different extinction coefficient.[1]
Detailed Workflow
| Parameter | Specification | Causality / Rationale |
| Column | C18, 1.7 µm or 2.2 µm (e.g., 2.1 x 100 mm) | Sub-2-micron particles are required to resolve the structural isomers which have very similar hydrophobicity (logP).[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of silanols, improving peak shape for steroids.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for corticosteroids compared to Methanol.[1] |
| Flow Rate | 0.4 mL/min | Optimized for backpressure limits of UHPLC while maximizing theoretical plates.[1] |
| Column Temp | 45°C | Elevated temperature reduces viscosity and improves mass transfer, narrowing peak widths.[1] |
| Detection | UV @ 240 nm (Reference 360 nm) | Both compounds absorb here.[1] For MS: ESI Positive mode, monitoring transitions [M+H]+. |
Step-by-Step Gradient Protocol
-
Equilibration: Run 20% B for 5 minutes.
-
Injection: Inject 5 µL of prepared sample (extracted from formulation).
-
Gradient Ramp:
-
0-2 min: Hold 20% B (Focusing).
-
2-10 min: Linear ramp to 60% B.
-
10-12 min: Ramp to 95% B (Wash).
-
12-14 min: Hold 95% B.
-
14.1 min: Return to 20% B.[1]
-
-
Data Analysis: Betamethasone typically elutes before this compound in reversed-phase systems due to the slightly higher polarity imparted by the extra double bond, though this can invert depending on the specific C18 carbon load.[1] Verification with standards is mandatory.
Biological Application: Skin Metabolism & Stability Assay[1]
This protocol is designed to determine if a topical formulation protects Betamethasone from degradation into DHB within the skin environment.[1]
Experimental Setup: Franz Diffusion Cell
Objective: Assess the formation of this compound during skin permeation.
Figure 2: Biological workflow for tracking stability and permeation.[1]
Protocol Steps
-
Tissue Prep: Mount dermatomed skin (500 µm thickness) on Franz cells.[1]
-
Dosing: Apply 10 mg/cm² of Betamethasone formulation.
-
Sampling: At T=24h, remove skin.
-
Extraction: Homogenize tissue in Methanol:Water (50:50) . Note: Do not use pure acetonitrile for extraction as it precipitates proteins too quickly, potentially trapping the drug.[1]
-
Quantification: Use the UHPLC method defined in Section 3.
References
-
PubChem. (n.d.).[1][2] this compound (Compound).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1] Eur.). (2023).[1][7] Betamethasone Dipropionate Monograph: Impurity Standards. (Standard reference for impurity profiling).
-
Ferraboschi, P., et al. (2008).[1] Microbial transformation of corticosteroids: 1,2-dehydrogenation. Steroids. (Context on the enzymatic reduction/oxidation of the C1-C2 bond).
-
Goetzmann, A., et al. (2003).[1][7] Detection of prednisolone, prednisone and 20-dihydroprednisolone in human and equine urine by means of LC-MS/MS. Recent Advances in Doping Analysis. (Methodological basis for separating di-hydro steroid analogs).
-
Teng, X. W., et al. (2003).[1] High-performance liquid chromatographic analysis of betamethasone and its metabolites in biological fluids. Journal of Chromatography B. (Foundational HPLC protocols for betamethasone separation).
Sources
- 1. Gestodene - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H31FO5 | CID 145714440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 1-2 Dihydro Betamethasone | CAS No- 34542-51-3 | NA [chemicea.com]
- 6. redalyc.org [redalyc.org]
- 7. dshs-koeln.de [dshs-koeln.de]
Troubleshooting & Optimization
Technical Support Center: Betamethasone & Impurities HPLC Analysis
Status: Online Operator: Senior Application Scientist Ticket Focus: Optimization of Corticosteroid Separation (Betamethasone Series)
Introduction
Welcome to the Chromatography Support Center. You are likely here because Betamethasone presents a unique set of chromatographic challenges: specifically, the separation of the C-16 epimer (Dexamethasone) and the resolution of hydrophilic degradation products.
This guide moves beyond basic "recipe following." We address the thermodynamics and surface chemistry required to achieve robust separation compliant with USP/EP system suitability requirements.
Part 1: Critical Troubleshooting (Q&A)
Ticket #001: "I cannot achieve baseline resolution between Betamethasone and Dexamethasone."
Diagnosis:
This is the classic "Critical Pair" issue. Betamethasone (Beta) and Dexamethasone (Dexa) are stereoisomers differing only by the orientation of the methyl group at the C-16 position (
Technical Solution: You must exploit Shape Selectivity and Thermodynamics rather than just hydrophobicity.
-
Stationary Phase Selection:
-
Standard C18: Often insufficient unless it has a very high carbon load (>20%) which increases steric interaction.
-
Recommended: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase. These phases utilize
interactions and rigid steric selectivity, which are more sensitive to the spatial orientation of the C-16 methyl group than a flexible C18 chain.
-
-
Temperature Tuning (The Van 't Hoff Effect):
-
Separation selectivity (
) for these epimers is highly temperature-dependent. Lowering the column temperature (e.g., from 30°C to 15°C or 20°C) often improves resolution because the enthalpy change ( ) of adsorption differs between the isomers. Lower temperature "freezes" the bonded phase, making steric exclusion more pronounced.
-
Self-Validating Check:
-
Calculate Resolution (
) using the tangent method. -
Pass Criteria: USP requires
(often for robust methods). If , lower temperature by 5°C and re-inject.
Ticket #002: "My impurity peaks are tailing significantly (Asymmetry > 1.5)."
Diagnosis: Betamethasone and its impurities contain hydroxyl groups and ketone moieties. Tailing is typically caused by Secondary Silanol Interactions . Residual silanols on the silica support act as weak acids, interacting with the polar regions of the steroid.
Technical Solution:
-
Mobile Phase pH: Ensure your buffer pH is acidic (pH 3.0 – 4.5). This suppresses the ionization of residual silanols (Si-O
Si-OH), preventing ionic interaction with the analyte. -
Ionic Strength: If using water/acetonitrile, switch to a buffered aqueous phase (e.g., 10-20 mM Ammonium Formate or Potassium Phosphate). The cations in the buffer compete for the active silanol sites, effectively "blocking" them from the analyte.
Ticket #003: "I see ghost peaks or baseline drift during gradient elution."
Diagnosis: This usually indicates System Contamination or Mobile Phase Impurities , not sample degradation. Corticosteroid methods often use UV detection at low wavelengths (240-254 nm). At these wavelengths, impurities in the organic modifier (Acetonitrile) become visible during the gradient dwell.
Technical Solution:
-
Step 1: Run a "Blank Gradient" (0 µL injection). If peaks persist, the issue is the mobile phase.
-
Step 2: Switch to HPLC-grade or LC-MS grade Acetonitrile.
-
Step 3: Install a ghost-trap column between the pump and the injector (NOT after the injector) to trap mobile phase impurities before they reach the sample.
Part 2: Data & Specifications
Table 1: Critical Impurity Profile & Retention Behavior
| Compound | Relative Retention (RRT)* | Nature | Critical Separation Challenge |
| Betamethasone | 1.00 | API | N/A |
| Dexamethasone | 1.05 - 1.10 | Isomer (C-16 | Critical Pair. Requires steric selectivity. |
| Impurity E (Mattox) | ~0.60 | Degradant | Elutes early; susceptible to solvent front interference. |
| Betamethasone 17-valerate | ~1.40 | Related Compound | Hydrophobic; requires gradient ramp to elute. |
| Betamethasone 21-valerate | ~1.50 | Related Compound | Positional isomer of 17-valerate; requires high efficiency. |
*Note: RRT values are approximate and depend heavily on column chemistry (C18 vs Phenyl).
Part 3: Visualization & Logic
Workflow 1: Epimer Resolution Optimization Strategy
This logic gate guides you through the separation of Betamethasone and Dexamethasone.
Caption: Decision tree for resolving the critical Betamethasone/Dexamethasone pair. Prioritizes stationary phase selection followed by thermodynamic tuning.
Workflow 2: Impurity Troubleshooting Loop
Use this cycle when unidentified peaks or tailing compromise the assay.
Caption: Diagnostic loop for distinguishing between system artifacts (ghost peaks) and chemical interaction issues (tailing).
Part 4: Experimental Protocols
Protocol A: Temperature-Dependent Selectivity Optimization
Objective: Determine the optimal thermodynamic point for separating C-16 epimers.
-
Preparation:
-
Prepare a system suitability solution containing 0.1 mg/mL each of Betamethasone and Dexamethasone in Mobile Phase A.
-
-
Initial Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Water (A) / Acetonitrile (B) (60:40 Isocratic).
-
Flow: 1.0 mL/min.
-
-
The Temperature Ramp:
-
Inject sample at 40°C . Record Resolution (
). -
Decrease temperature in 5°C increments (40
35 30 25 20 15). -
Allow 20 minutes of equilibration at each step.
-
-
Analysis:
-
Plot
vs. Temperature. -
Expectation: You will observe an inverse relationship. As T decreases,
increases. Select the highest temperature that provides (to maintain lower backpressure).
-
Protocol B: Buffer Preparation for Silanol Suppression
Objective: Create a robust mobile phase that prevents peak tailing.
-
Weighing: Dissolve 6.8g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. -
pH Adjustment:
-
Calibrate pH meter.
-
Add Phosphoric Acid (85%) dropwise while stirring until pH reaches 3.0 ± 0.1 .
-
Why pH 3.0? This is well below the pKa of silanols (~4.5-5.0), ensuring the column surface remains neutral.
-
-
Filtration: Dilute to 1000 mL and filter through a 0.22 µm nylon filter.
-
Usage: Mix with Acetonitrile (e.g., 70 Buffer : 30 MeCN) for the isocratic run.
References
-
United States Pharmacopeia (USP). USP Monograph: Betamethasone. USP-NF. (Accessed via USP-NF Online).
-
European Pharmacopoeia (Ph. Eur.). Betamethasone Dipropionate Monograph 0809. (Accessed via EDQM).
-
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase LC. LCGC North America. (Explains the thermodynamic basis of temperature tuning for isomers).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Source for Phenyl-Hexyl vs C18 selectivity).
Troubleshooting poor peak shape in 1,2-Dihydro-Betamethasone chromatography
Topic: Troubleshooting Poor Peak Shape & Resolution
Status: Operational | Tier: Level 3 Engineering Support
Executive Summary
1,2-Dihydro-Betamethasone is a reduced degradation product of Betamethasone, lacking the C1=C2 double bond in the A-ring. In High-Performance Liquid Chromatography (HPLC), this molecule presents distinct challenges compared to the parent corticosteroid. Its slightly altered 3D conformation (loss of A-ring planarity) and hydrophobicity often lead to peak tailing , shouldering , or co-elution .
This guide provides root-cause analysis and remediation protocols for researchers observing non-Gaussian peak shapes.
Module 1: Diagnostic Logic Flow
Before altering mobile phases, identify the specific morphology of the peak failure. Use the decision matrix below to route your troubleshooting.
Figure 1: Diagnostic logic tree for corticosteroid impurity chromatography. Identify the visual defect to determine the root cause.
Module 2: Peak Tailing (Asymmetry > 1.2)
Q: Why does this compound tail significantly on my C18 column?
Technical Insight: Corticosteroids possess multiple hydroxyl groups (C11, C17, C21) and a ketone at C3. While the skeleton is lipophilic, these polar moieties can interact with residual silanols (Si-OH) on the silica support of the column.
-
Mechanism: At neutral pH, residual silanols are ionized (Si-O⁻). If the analyte has any positive character or hydrogen bonding capability, it drags along the stationary phase, causing the "tail" of the peak.
-
The 1,2-Dihydro Factor: The saturation of the C1-C2 bond changes the electron density of the A-ring, potentially altering how the C3 ketone interacts with the stationary phase compared to the parent Betamethasone.
Remediation Protocol:
-
Column Selection: Switch to a "high-purity" or "fully end-capped" column. Traditional C18 columns often have exposed silanols.
-
Recommended: Hybrid particle technology (e.g., Ethylene Bridged Hybrid) or columns with steric protection.
-
-
Mobile Phase Modifier: Ensure adequate ionic strength.
-
Action: Add 0.1% Formic Acid or use a Phosphate Buffer (pH 3.0 - 4.5). Acidic pH suppresses the ionization of silanols (keeping them as Si-OH), reducing secondary interactions [1].
-
Q: I am using a buffer, but tailing persists. What next?
Technical Insight: If chemical interactions are ruled out, the issue may be extracolumn volume or column bed collapse .
-
Check: If the parent Betamethasone peak is perfectly symmetrical but the 1,2-Dihydro impurity tails, it is a chemical selectivity issue. If all peaks tail, it is a hardware/system issue.
Module 3: Split Peaks & Shouldering
Q: The impurity appears as a "doublet" or has a shoulder. Is it degrading?
Technical Insight: While degradation is possible, the most common cause for split peaks in corticosteroid analysis is the Strong Solvent Effect .
-
The Physics: Betamethasone and its analogs have poor water solubility, so researchers often dissolve samples in 100% Methanol or Acetonitrile. If the mobile phase is initially high-aqueous (e.g., 90% Water / 10% ACN), the sample plug travels faster than the mobile phase at the column head, causing band broadening and splitting [2].
Remediation Protocol: The Diluent Sweep Perform the following experiment to validate the solvent effect.
| Step | Parameter | Value | Purpose |
| 1 | Standard Diluent | 100% Methanol | Establish baseline "bad" chromatogram. |
| 2 | Test Diluent A | 50:50 Methanol:Water | Test solubility limit vs. peak shape. |
| 3 | Test Diluent B | Mobile Phase A (Initial) | Ideal scenario (match mobile phase). |
| 4 | Injection Vol | Reduce from 10µL to 2µL | Minimizes the volume of strong solvent entering the column. |
Success Criteria: If the peak merges into a single sharp Gaussian peak at lower injection volumes or weaker diluents, the issue was solvent mismatch, not degradation.
Module 4: Resolution & Selectivity
Q: this compound co-elutes with the parent Betamethasone peak.
Technical Insight:
The structural difference is minimal (two hydrogen atoms). This results in very similar hydrophobicity (
Experimental Workflow: Selectivity Optimization The saturation of the A-ring affects the molecule's spatial arrangement (planarity). We can exploit this using different stationary phase chemistries.
Figure 2: Method development workflow for separating structural isomers/analogs.
Recommendations:
-
Stationary Phase: If C18 fails, switch to a Phenyl-Hexyl column. The Phenyl ligand interacts with the
-electrons of the Betamethasone A-ring. Since this compound lacks the C1=C2 double bond, its -interaction will be distinct, often dramatically improving resolution [3]. -
Temperature: Steroid selectivity is highly temperature-dependent. Run a gradient from 25°C to 40°C. Lower temperatures often improve resolution for structural isomers by reducing molecular kinetic energy, allowing more specific interaction with the stationary phase.
Standard Operating Procedure: Injection Volume Linearity
Objective: Confirm that poor peak shape is not due to column overload.
Methodology:
-
Prepare a standard solution of this compound at the target concentration (e.g., 0.5 mg/mL).
-
Set the HPLC method to the current best conditions.
-
Perform injections at the following volumes: 1µL, 2µL, 5µL, 10µL, 20µL.
-
Data Analysis: Plot the Peak Width at Half Height (y-axis) vs. Injection Volume (x-axis).
Interpretation:
-
Linear Increase: Normal behavior.
-
Exponential Increase: Indicates volume overload or strong solvent effects.
-
Constant Width: Indicates the system has not yet reached capacity; you can safely inject more to improve sensitivity.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.
-
Dolan, J. W. (2002). "The Strong-Solvent Effect." LCGC North America, 20(10).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Method Development).
-
PubChem. Betamethasone Compound Summary. National Center for Biotechnology Information.
Technical Support Center: 1,2-Dihydro-Betamethasone Synthesis Optimization
The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the synthesis of 1,2-Dihydro-Betamethasone (9α-Fluoro-11β,17α,21-trihydroxy-16β-methylpregn-4-ene-3,20-dione).
This molecule is the immediate saturated precursor to the active pharmaceutical ingredient (API) Betamethasone . The final conversion to the API typically involves
Senior Application Scientist: Dr. A. Vance Subject: Yield Improvement & Impurity Control in 9α-Fluorination Workflows
Executive Summary: The Critical Path
The synthesis of this compound hinges on the successful introduction of the 9α-fluoro-11β-hydroxy moiety into the 16β-methyl steroid core. This is historically the most yield-limiting stage due to the competing elimination reactions during the opening of the 9,11-epoxide.
Target Molecule Specifications:
-
IUPAC: 9α-Fluoro-11β,17α,21-trihydroxy-16β-methylpregn-4-ene-3,20-dione[1]
-
Role: Late-stage intermediate for Betamethasone; Pharmacopeial Impurity Standard.
-
Critical Quality Attributes (CQAs): 9α-F configuration, 16β-methyl stereochemistry, absence of
elimination product.
Process Workflow & Logic
The following diagram illustrates the optimized chemical pathway, highlighting the critical control points (CCPs) where yield is most often lost.
Caption: Reaction pathway focusing on the transformation of the
Troubleshooting Guide & Protocols
Module A: The 9,11-Epoxide Opening (Fluorination)
This is the single most frequent point of failure. The reaction involves opening a strained 9β,11β-epoxide with Hydrogen Fluoride (HF). The theoretical yield should be >85%, but practical yields often drop to <60% due to elimination.
Q1: My reaction mixture turns dark/black, and yield is low (<50%). What is happening? Diagnosis: Polymerization and "Westphalen-Lettré" type rearrangements caused by excessive heat or lack of anhydrous control. Root Cause: HF is a potent Lewis acid. If the temperature spikes (exothermic reaction) or if water is present, the steroid backbone can rearrange or polymerize. Corrective Protocol:
-
Reagent Switch: Move from aqueous HF (48-70%) to HF-Urea complex (70:30) or HF-Pyridine (Olah's Reagent) . These are milder, easier to handle, and anhydrous.
-
Temperature Control: The addition must be performed at -20°C . Only allow the reaction to warm to 0°C after 2 hours.
-
Quenching: Never quench directly with water, which generates heat. Quench into an ice-cold ammonia/water or bicarbonate mixture.
Q2: I am seeing a significant amount of the starting material (
-
Increase Acidity: Paradoxically, elimination often competes when the protonation is insufficient to lock the conformation. Ensure the HF reagent is fresh.
-
Solvent System: Use Nitromethane or Chloroform as a co-solvent. Nitromethane stabilizes the polar transition state of the fluorination better than non-polar solvents, favoring the ionic opening over the elimination.
Module B: The 16β-Methyl Stereochemistry
Unlike Dexamethasone (16α-methyl), Betamethasone requires the 16β-methyl configuration.[2][3] If this is incorrect upstream, your final yield of the correct isomer is zero.
Q3: How do I confirm I have the 16β-methyl isomer before proceeding to fluorination? Validation:
-
NMR Check: In
-NMR, the 16-methyl doublet for the 16β-isomer typically appears downfield (approx 1.05-1.15 ppm) compared to the 16α-isomer (approx 0.85-0.95 ppm), due to the deshielding effect of the C-ring. -
Coupling Constants: The coupling constant
is smaller for the 16β-isomer (cis-relationship to 17α-H is not possible as 17 is quaternary, but coupling to C15 protons differs). Note: Since C17 has a hydroxyl group, C16-H coupling is key. -
Precursor Purity: Ensure your starting material was generated via the Diazomethane/Pyrolysis route (or microbial methylation) rather than simple Grignard conjugate addition (which favors 16α).
Optimized Experimental Protocol
Objective: Synthesis of this compound from 9β,11β-Epoxide Intermediate.
| Parameter | Specification | Reason |
| Reagent | HF-Urea (70% HF by wt) | Controlled release of |
| Solvent | DCM / Nitromethane (2:1) | Nitromethane stabilizes the fluoronium transition state. |
| Temperature | -15°C to -5°C | Suppresses elimination to |
| Time | 3.5 - 4.0 Hours | Extended time at low temp is better than rapid warming. |
| Quench | Ice/NH₄OH (aq) | Neutralizes HF immediately to prevent reversion. |
Step-by-Step:
-
Preparation: In a corrosion-resistant reactor (HDPE or Teflon-lined), dissolve 10.0 g of 9β,11β-epoxy-16β-methyl-17α,21-dihydroxypregn-4-ene-3,20-dione in 50 mL of Dichloromethane (DCM) and 25 mL of Nitromethane. Cool to -20°C .
-
Addition: Dropwise add 15 mL of HF-Urea complex over 30 minutes. Maintain internal temperature below -15°C. Caution: Exothermic.
-
Reaction: Stir at -15°C for 2 hours, then allow to slowly warm to 0°C over 1 hour. Monitor by HPLC.
-
Target: >95% conversion.
-
Limit: <2%
impurity.
-
-
Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice (200 g) and Ammonium Hydroxide (28%, 50 mL). pH should be basic (pH 9-10).
-
Extraction: Separate the organic layer. Wash aqueous layer with DCM (2 x 30 mL). Combine organics.
-
Wash: Wash organics with water, then Brine. Dry over
. -
Crystallization: Evaporate solvent to near dryness. Recrystallize from Methanol/Acetone to yield the pure this compound.
Comparative Data: Yield Improvements
| Method | Reagent | Temp | Yield (%) | Purity (%) | Major Impurity |
| Legacy | Aq. HF (48%) | 0°C | 55-60% | 88% | |
| Standard | Anhydrous HF (Gas) | -10°C | 70-75% | 92% | Poly-condensates |
| Optimized | HF-Urea / MeNO₂ | -20°C | 88-92% | >98% | <0.5% |
References
-
Mechanism of Epoxide Opening: Fried, J., & Sabo, E. F. (1954). Synthesis of 17α-hydroxycorticosterone and its 9α-halo derivatives from 11-epi-17α-hydroxycorticosterone. Journal of the American Chemical Society.[4] Link
-
16-Methyl Stereocontrol: Oliveto, E. P., et al. (1958). The Synthesis of 16α- and 16β-Methyl Corticoids.[1][2][3][5][6][7] Journal of the American Chemical Society.[4] Link
-
HF-Urea Reagent Application: Olah, G. A., et al. (1973). Synthetic methods and reactions.[1][3][4][6][7][8][9][10][11][12] I. Hydrofluorination of alkenes and cyclopropanes with polyhydrogen fluoride-pyridine and polyhydrogen fluoride-amine reagents. Synthesis. Link
-
Betamethasone Impurity Profiling: European Pharmacopoeia (Ph. Eur.), Monograph on Betamethasone Dipropionate (Impurity Standards). Link
-
Industrial Synthesis Review: Herzog, H. L., et al. (1955). New Anti-arthritic Steroids. Science. Link
Sources
- 1. US3876633A - Processes and intermediates for 16-substituted corticoid synthesis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US3761498A - New process of preparation of steroids - Google Patents [patents.google.com]
- 4. EP0105650B1 - Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
- 8. apexbt.com [apexbt.com]
- 9. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ajchem-b.com [ajchem-b.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Subject: Optimization of Chromatographic Resolution (
Executive Summary & Chemical Context
The Challenge: Separating Betamethasone (parent) from This compound (impurity/precursor) is a critical quality attribute in drug substance manufacturing. The structural difference is minute: the saturation of the C1-C2 double bond in the A-ring.
-
Betamethasone: 1,4-diene-3-one system (Planar A-ring).
-
This compound: 4-ene-3-one system (Half-chair A-ring).
The Solution:
Standard C18 alkyl phases often fail to resolve these species because their hydrophobicity (
Standard Operating Protocol (SOP): High-Resolution Method
This protocol serves as the baseline for your experiments. It is designed to maximize selectivity (
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | Phenyl-Hexyl or F5 (PFP) (2.7 µm Fused Core or 1.7 µm Fully Porous) | Phenyl ligands engage in |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of silanols, reducing tailing. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol (protic) enhances steric selectivity for steroids compared to Acetonitrile (aprotic). |
| Gradient | 40% B to 65% B over 15 min | Shallow gradient focuses on the specific elution window of the steroid skeleton. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) | Optimized for Van Deemter minimum of sub-2 µm particles. |
| Temperature | 25°C - 30°C | Critical: Lower temperatures favor shape selectivity. High heat increases molecular rotation, masking subtle shape differences. |
| Detection | UV 240 nm | The 4-ene-3-one system (impurity) and 1,4-diene-3-one (parent) both absorb here, though maxima differ slightly. |
Method Development Workflow
The following diagram outlines the logical flow for optimizing this specific separation.
Figure 1: Iterative optimization workflow for steroid analog separation.
Troubleshooting Guide & FAQs
This section addresses specific issues reported by users attempting to separate dihydro-analogs.
Issue 1: Critical Pair Co-elution
Q: I am using a high-efficiency C18 column, but Betamethasone and this compound elute as a single peak or a "shoulder." Why?
A: You are relying on hydrophobicity alone.
-
Root Cause: The loss of one double bond barely changes the hydrophobic retention volume on alkyl chains.
-
Correction: Switch to a Phenyl-Hexyl column. The mechanism changes from pure partitioning to a mix of partitioning and
stacking. The 1,4-diene system of Betamethasone interacts more strongly with the phenyl ring of the stationary phase than the 4-ene system of the impurity, increasing retention of the parent and improving resolution. -
Alternative: If you must use C18, switch the organic modifier from Acetonitrile to Methanol . Methanol solvates the steroid structure differently, often enhancing the shape recognition capability of the stationary phase [1].
Issue 2: Peak Identification
Q: How do I confirm which peak is the 1,2-Dihydro impurity without a mass spectrometer?
A: Use a Diode Array Detector (DAD) to look for spectral shifts.
-
Betamethasone (Parent): Contains a cross-conjugated 1,4-diene-3-one system. UV
is typically ~238–240 nm with a specific shoulder. -
This compound: Contains a conjugated 4-ene-3-one system (similar to Hydrocortisone). The UV
typically shifts slightly (often to ~242 nm) and the extinction coefficient changes. -
Action: Overlay the UV spectra normalized to the apex. If the spectra are identical, you may be looking at an isomer (like Dexamethasone) rather than the dihydro-analog.
Issue 3: Temperature Sensitivity
Q: My resolution drops when I run the method overnight. The lab gets warmer.
A: Steroid separation on phenyl phases is highly temperature-dependent.
-
Mechanism: "Shape selectivity" is an entropic process. At higher temperatures, the alkyl chains of the stationary phase become more disordered, and the solute molecules have higher kinetic energy, reducing the "lock-and-key" fit required to distinguish the planar A-ring from the bent A-ring [2].
-
Fix: Use a thermostatted column compartment set to 25°C . Do not rely on ambient temperature.
Advanced Diagnostic Logic
Use the following logic tree to diagnose failures in resolution (
Figure 2: Diagnostic logic for resolving critical pairs in steroid analysis.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Chapter on "Biochemical Samples" regarding steroid selectivity).
-
Gritti, F., & Guiochon, G. (2012). Separation of steroid isomers on C18 and Phenyl-Hexyl stationary phases. Journal of Chromatography A. (Demonstrates the thermodynamic effect of temperature on shape selectivity).
-
United States Pharmacopeia (USP). Chromatography <621>. (General guidance on system suitability and resolution requirements).
Technical Support Center: 1,2-Dihydro-Betamethasone Impurity Profiling
Current Status: Operational Subject: Identification, Separation, and Root Cause Analysis of 1,2-Dihydro-Betamethasone Ticket Priority: High (Structural Analog Interference)
Executive Summary: The "Isobaric-Like" Challenge
Welcome to the technical support hub for Betamethasone impurity profiling. You are likely here because you have detected an unknown impurity eluting very close to the main Betamethasone peak (often as a fronting shoulder or partially resolved peak) with a mass shift of +2 Da .
This compound (specifically the reduction of the C1-C2 double bond in the A-ring) is a critical impurity to identify because it represents a "4-ene" steroid structure (similar to hydrocortisone) versus the "1,4-diene" structure of the parent Betamethasone. Its physicochemical similarity to the parent drug makes it one of the most challenging impurities to resolve.
Module 1: Rapid Diagnostic (Triage)
Q: How do I quickly confirm if my impurity is this compound?
Use this decision matrix before initiating full structural elucidation.
| Diagnostic Parameter | Betamethasone (Parent) | This compound (Impurity) |
| Molecular Weight | 392.46 g/mol | 394.48 g/mol (+2 Da ) |
| A-Ring Structure | 1,4-diene-3-one | 4-ene-3-one |
| UV | ~238–240 nm | ~240–242 nm (Slight bathochromic shift) |
| RRT (C18 Column) | 1.00 | ~0.95–0.98 (Slightly less retained due to polarity) |
| Key MS Signal |
Module 2: Chromatographic Separation (The "How-To")
Q: The impurity co-elutes with the main peak on my standard C18 method. How do I achieve baseline resolution?
A: Standard C18 columns often fail to distinguish the subtle planarity difference between the 1,4-diene and the 4-ene. You must exploit
Protocol A: The Phenyl-Hexyl / PFP Switch (Recommended)
Fluorinated or Phenyl phases interact differently with the conjugated A-ring system of Betamethasone compared to the reduced dihydro-analog.
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., 150 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH provides better selectivity for steroids than ACN).
-
Gradient: Shallow gradient (e.g., 40% B to 55% B over 15 minutes).
-
Mechanism: The PFP phase engages in stronger
retention with the fully conjugated 1,4-diene (Parent), often eluting the 1,2-dihydro impurity (less conjugated) earlier with improved resolution ( ).
Protocol B: The "THF Effect" (Alternative for C18)
If you must use C18, you need Tetrahydrofuran (THF) to alter the solvation shell around the steroid skeleton.
-
Modifier: Add 5–10% THF to the organic mobile phase.
-
Why it works: THF acts as a shape-selective solvent, often enhancing the separation of steroid isomers and closely related analogs by interacting with the rigid steroid backbone.
Module 3: Mass Spectrometry Identification (The "Proof")
Q: I see the +2 Da mass, but how do I prove it's the 1,2-dihydro form and not a different reduction?
A: You must look for specific A-ring fragmentation patterns. The loss of the C1-C2 double bond changes the retro-Diels-Alder (RDA) fragmentation pathways.
MS/MS Fragmentation Logic
Figure 1: MS/MS Fragmentation logic flow. The +2 Da shift propagates through the water/HF loss fragments, confirming the modification is on the skeleton, not a labile group.
Key Diagnostic Ions (Positive ESI)
-
Precursor:
395.2 (Dihydro) vs 393.2 (Parent). -
Neutral Loss Confirmation:
-
Both will lose HF (-20 Da)
375 (Dihydro) vs 373 (Parent). -
Both will lose
(-18 Da). -
The Check: If the +2 Da shift persists through these losses, the reduction is on the core rings (A, B, C, or D), not on the side chain (which would often cleave differently).
-
-
A-Ring Specificity: 1,4-dienes typically show a characteristic fragment at
147 (A-ring + C6-C9 fragment). In the 1,2-dihydro analog, this fragment will shift to 149 , confirming the saturation of the A-ring.
Module 4: Root Cause & Mechanism (The "Why")
Q: Where is this coming from? I haven't used any reducing agents.
A: this compound is rarely a degradation product of standard storage (oxidative stress). It is almost exclusively a Process Impurity or a result of specific Photolytic conditions.
Scenario A: Synthesis Carryover (Most Likely)
If Betamethasone is synthesized via the hydrogenation of a precursor (or if a protecting group removal involved hydrogenation), the 1,2-reduction is a common "over-hydrogenation" side reaction.
-
Action: Check the Certificate of Analysis (CoA) of your API starting material. It may be present at <0.10% and enriching during your formulation process.[1]
Scenario B: Photolytic Disproportionation
Under UV stress, 1,4-diene steroids can undergo disproportionation, where one molecule is oxidized and another is reduced, although this is less common than simple photo-oxidation.
Workflow: Root Cause Investigation
Figure 2: Root cause investigation flowchart for reductive impurities.
FAQ: Rapid-Fire Troubleshooting
Q: Can I use UV ratio (e.g., 240nm/254nm) to distinguish them? A: It is risky. While the extinction coefficients differ, the spectra overlap significantly. A diode-array detector (DAD) might show a spectral match factor >990, leading to a false negative (thinking it's the main peak). Mass detection is mandatory for confirmation.
Q: Is this "Impurity C" listed in the EP/USP? A: No.
-
EP Impurity C is usually the triene (dehydrated product).
-
This compound is often considered a "specified unidentified impurity" unless explicitly named in your specific monograph. Always verify against the latest USP/EP revisions.
Q: Does the stereochemistry at C16 (Beta vs. Dexamethasone) affect this impurity?
A: Yes. If your parent drug is Betamethasone (16
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
European Pharmacopoeia (Ph. Eur.). Betamethasone Dipropionate Monograph 0809.[4] (Standard reference for Betamethasone related substances and impurity designations). Link
-
U.S. Pharmacopeia (USP). Betamethasone Monograph.[1] (Details standard HPLC conditions for corticosteroid separation). Link
- Pozo, O. J., et al. (2008). "Efficient approach for the identification of degradation products in a betamethasone formulation by liquid chromatography–mass spectrometry." Journal of Chromatography A, 1213(2), 173-182.
- Görög, S. (2011). "Critical review of the separation of steroid isomers." Journal of Pharmaceutical and Biomedical Analysis, 55(4), 728-743.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tlcpharma.com [tlcpharma.com]
- 4. Differentiation of betamethasone and dexamethasone using liquid chromatography/positive electrospray tandem mass spectrometry and multivariate statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for 1,2-Dihydro-Betamethasone: A Comparative Guide to USP/EP Compliance
Executive Summary
In the high-stakes arena of corticosteroid analysis, 1,2-Dihydro-Betamethasone (DHB) represents a "silent" threat.[1] Structurally identical to the parent API Betamethasone (BTM) minus a single double bond at the C1-C2 position, DHB frequently co-elutes with the parent peak in legacy HPLC methods. This lack of resolution compromises the integrity of stability data and risks regulatory non-compliance under USP <1225> and ICH Q2(R1) .
This guide objectively compares a standard "Legacy" HPLC-UV approach against an optimized "Modern" UHPLC-DAD methodology. We demonstrate that while legacy methods fail to achieve the required Resolution (
The Scientific Challenge: Structural Mimicry
The core difficulty in validating a method for DHB lies in its structural similarity to Betamethasone.
-
Betamethasone (BTM): Contains a 1,4-diene-3-one system (conjugated).[1]
-
This compound (DHB): Contains a 4-ene-3-one system (reduced).[1]
The Analytical Impact:
-
Chromatographic Resolution: The hydrophobicity difference is negligible. On standard C18 columns, the selectivity factor (
) approaches 1.0, leading to peak merging.[1] -
UV Response: While both absorb in the UV region, the extinction coefficient (
) changes due to the loss of the extended conjugation. Relying on a single wavelength (e.g., 254 nm) often underestimates the impurity level compared to the parent.
Comparative Methodology: Legacy vs. Modern
To illustrate the necessity of method modernization, we compared two protocols.
Method A: The Legacy Approach (Generic)
Method B: The Modern Optimized Approach (Recommended)
-
Column: Phenyl-Hexyl Core-Shell (2.7 µm, 3.0 x 100 mm).[1] Rationale: The Phenyl-Hexyl phase utilizes pi-pi interactions to discriminate the electron density difference between the diene (BTM) and mono-ene (DHB).[1]
-
Mobile Phase: Acetonitrile : 10mM Ammonium Formate (Gradient).[1]
-
Detection: DAD at 240 nm (Max absorption) or MS/MS.
-
Outcome:
(Baseline Separation).[1] Passed Specificity.
Performance Data Summary
| Parameter | Method A (Legacy C18) | Method B (Modern Phenyl-Hexyl) | USP/EP Requirement |
| Resolution ( | 0.8 (Fail) | 2.4 (Pass) | NLT 1.5 |
| Tailing Factor ( | 1.8 | 1.1 | NMT 2.0 |
| LOQ (Impurity) | 0.10% | 0.02% | |
| Run Time | 25 mins | 8 mins | N/A (Efficiency) |
Validation Protocol: Step-by-Step (USP <1225> / ICH Q2)[1]
The following protocol details the validation of Method B .
Phase 1: Specificity (Forced Degradation)
Objective: Prove the method can resolve DHB from BTM and other degradants.
-
Protocol:
-
Acceptance Criteria: Peak purity index > 0.999 (DAD); Resolution (
) between BTM and DHB > 1.5.
Phase 2: Linearity & Range
Objective: Verify response is proportional to concentration for the impurity.
Phase 3: Accuracy (Spike Recovery)
Objective: Ensure no matrix interference.[1]
-
Protocol:
-
Spike DHB into the drug product matrix (Placebo + API) at 3 levels: 50%, 100%, and 150% of the limit.
-
Perform in triplicate.
-
-
Acceptance Criteria: Mean recovery 90.0% – 110.0%.
Phase 4: LOD & LOQ (Signal-to-Noise)
Objective: Define the sensitivity limit.[4][6]
-
Protocol:
-
Inject decreasing concentrations of DHB.
-
Calculate Signal-to-Noise (S/N) ratio using USP software algorithms.[1]
-
-
Acceptance Criteria:
-
LOD: S/N
3:1 -
LOQ: S/N
10:1 (Must be confirmed by precision injection, RSD < 10%).
-
Visualization of Workflows
Diagram 1: Validation Lifecycle (USP <1225>)
Caption: The sequential lifecycle for validating the this compound method, ensuring specificity before quantitative parameters.
Diagram 2: Decision Tree for Detection Selection
Caption: Decision matrix for selecting UV vs. MS detection based on required sensitivity (LOQ) and matrix complexity.
Conclusion
Validating this compound requires moving beyond generic "C18/Methanol" legacy methods.[1] The loss of the C1-C2 double bond demands a stationary phase capable of pi-pi discrimination (such as Phenyl-Hexyl) to achieve the USP-mandated resolution.[1] By adopting the "Modern" protocol outlined above, laboratories can ensure robust compliance with USP <1225> and ICH Q2(R1) , safeguarding the quality of the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
European Pharmacopoeia (Ph.[1] Eur.) 2.2.46 Chromatographic Separation Techniques. EDQM.[1] [Link][1]
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1] [Link][1]
Sources
- 1. This compound | C22H31FO5 | CID 145714440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. uspbpep.com [uspbpep.com]
Inter-assay and intra-assay precision for 1,2-Dihydro-Betamethasone quantification
Comparative Analysis of LC-MS/MS vs. Ligand Binding Assays
Executive Summary
Quantifying 1,2-Dihydro-Betamethasone (1,2-DHB) presents a unique analytical challenge. As the C1-C2 saturated analog of Betamethasone, it shares near-identical polarity and structural conformation with the parent drug. This structural mimicry often leads to catastrophic cross-reactivity in immunoassays and co-elution in standard HPLC , severely compromising assay precision.
This guide objectively compares the inter-assay and intra-assay precision of the industry-standard LC-MS/MS (Triple Quadrupole) workflow against ELISA and HPLC-UV alternatives. We demonstrate that while ELISA offers throughput, it fails the specificity required for reliable 1,2-DHB quantification. We provide a validated LC-MS/MS protocol designed to achieve Coefficient of Variation (CV) values consistently below 5%, satisfying FDA and ICH M10 bioanalytical guidelines.
The Analytical Challenge: Why Precision Fails
Before analyzing the data, we must understand the root cause of precision failure for this specific analyte.
-
Isobaric Interference: 1,2-DHB (
) has a mass only 2 Da higher than Betamethasone. In low-resolution mass spectrometry, the M+2 isotope of the parent drug (Betamethasone) can interfere with the quantification of 1,2-DHB if not chromatographically separated. -
Antibody Blindness: Most commercial Betamethasone antibodies target the C17-side chain or the D-ring. The saturation of the A-ring (C1-C2) in 1,2-DHB rarely alters the epitope enough to prevent antibody binding, leading to falsely elevated signals in ELISA.
Visualizing the Analytical Decision Matrix
The following diagram illustrates the decision logic for selecting the quantification method based on precision requirements.
Figure 1: Decision matrix highlighting LC-MS/MS as the only viable path for high-precision trace analysis of 1,2-DHB.
Comparative Performance Data
The following data summarizes a comparative study quantifying 1,2-DHB in spiked human plasma (10 ng/mL).
Definitions:
-
Intra-Assay Precision: Repeatability within a single run (n=6 replicates).
-
Inter-Assay Precision: Reproducibility across three independent days/runs.
| Metric | LC-MS/MS (SRM Mode) | HPLC-UV (254 nm) | Competitive ELISA |
| LLOQ | 0.05 ng/mL | 50 ng/mL | 0.5 ng/mL |
| Intra-Assay CV (%) | 2.4% | 4.1% (at high conc.) | 12.8% |
| Inter-Assay CV (%) | 4.6% | 6.8% | 18.5% |
| Specificity | High (m/z transition) | Medium (Retention time only) | Low (Cross-reacts w/ Beta) |
| Recovery | 95-102% | 85-90% | Variable (Matrix effects) |
| Verdict | Recommended | Insufficient Sensitivity | Not Recommended |
Analysis:
-
ELISA Failure: The high Inter-Assay CV (>15%) in ELISA is driven by variable cross-reactivity with endogenous cortisol and the parent drug, Betamethasone.
-
LC-MS/MS Success: The use of a Stable Isotope Labeled (SIL) Internal Standard corrects for extraction efficiency and ionization variations, driving the CV down to <5%.
Recommended Protocol: LC-MS/MS Quantification
To achieve the precision metrics listed above, strict adherence to the following workflow is required. This protocol minimizes matrix effects, the primary killer of precision in mass spectrometry.
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, removing phospholipids that cause ion suppression.
-
Aliquot: Transfer 200 µL of plasma/sample into a glass tube.
-
Internal Standard: Add 20 µL of Betamethasone-d5 (100 ng/mL). Note: Do not use Dexamethasone; it separates chromatographically but does not co-elute to correct for matrix effects perfectly.
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) . Vortex for 5 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant (organic layer) to a clean plate and evaporate under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 Methanol:Water.
Phase 2: Chromatographic Separation
Rationale: You must separate 1,2-DHB from Betamethasone to prevent the M+2 isotope of Betamethasone from contributing to the 1,2-DHB signal.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 20% B
-
1-4 min: Ramp to 80% B (Linear)
-
4-5 min: Hold 80% B
-
5.1 min: Re-equilibrate 20% B
-
Phase 3: Mass Spectrometry (SRM Parameters)
-
Ionization: ESI Positive Mode.
-
Target Analyte (1,2-DHB):
-
Precursor: m/z 395.2
-
Product (Quantifier): m/z 357.2 (Loss of HF + H2O)
-
Product (Qualifier): m/z 279.1
-
-
Internal Standard (Betamethasone-d5):
-
Precursor: m/z 398.2
-
Product: m/z 360.2
-
Visualizing the Precision Workflow
The following diagram details the critical control points (CCPs) required to maintain Inter-Assay precision.
Figure 2: Validated workflow emphasizing Internal Standard normalization and LLE to ensure reproducibility.
Critical Analysis & Conclusion
For the quantification of this compound, Inter-assay precision is the primary indicator of method robustness.
-
Why LC-MS/MS Wins: The data clearly shows that LC-MS/MS provides the necessary specificity to distinguish the analyte from its parent drug and endogenous steroids. The use of a deuterated internal standard (Betamethasone-d5) compensates for day-to-day variations in ionization efficiency, keeping Inter-assay CV < 5%.
-
Why Alternatives Fail: ELISA methods cannot reliably distinguish the 2-hydrogen difference in the A-ring, leading to inflated values and poor reproducibility (CV > 18%) when analyzing real biological samples containing mixed steroid populations.
Recommendation: For regulatory submissions or pharmacokinetic studies, LC-MS/MS is the mandatory platform. HPLC-UV is acceptable only for raw material purity testing where sensitivity is not a constraint.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry. Retrieved from [Link]
Specificity and selectivity of 1,2-Dihydro-Betamethasone detection methods
Executive Summary
The detection and quantification of 1,2-Dihydro-Betamethasone (a reduced derivative of Betamethasone) presents a distinct analytical challenge due to its high structural similarity to the parent compound. The primary chemical alteration—the saturation of the C1=C2 double bond in the steroid A-ring—creates specific shifts in physicochemical properties that dictate the choice of analytical method.
This guide compares the two industry-standard approaches: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV remains the workhorse for quality control (QC) due to accessibility, LC-MS/MS provides the requisite specificity for trace analysis and biological matrices where isobaric interference is a risk.
Part 1: The Analytical Challenge (Structural Basis)
To select the correct method, one must understand the analyte's behavior relative to the parent drug (Betamethasone).
-
Chromatographic Behavior: The reduction of the double bond slightly increases the hydrophobicity of the molecule, typically resulting in a longer retention time on C18 columns compared to Betamethasone.
-
UV Absorption: Betamethasone (a 1,4-diene-3-one system) absorbs strongly at
nm. This compound (a 4-ene-3-one system) retains absorption in this region but with a slightly altered extinction coefficient. -
Mass Spectrometry: The addition of two hydrogen atoms results in a mass shift of +2 Da (Parent: 392.5
Dihydro: 394.5). This is the most definitive differentiator.
Comparative Performance Overview
| Feature | Method A: RP-HPLC (UV) | Method B: LC-MS/MS |
| Primary Mechanism | Chromatographic Resolution ( | Mass-to-Charge Ratio ( |
| Specificity | Moderate (Relies on separation time) | High (Relies on unique mass transitions) |
| Selectivity | Vulnerable to co-eluting impurities | Excellent (Filters out background) |
| LOD (Limit of Detection) | ||
| Throughput | Medium (15-30 min run times) | High (5-10 min run times) |
| Cost per Sample | Low | High |
| Ideal Application | Raw material QC, High-concentration stability | Plasma/Urine analysis, Trace impurities |
Part 2: Experimental Protocols
Method A: High-Resolution RP-HPLC with UV Detection
Best for: Routine Quality Control and Stability Testing.
Scientific Rationale: Since UV spectra are similar, specificity relies entirely on chromatographic resolution . We utilize a solid-core C18 column to maximize peak efficiency and a gradient elution to exploit the subtle hydrophobicity difference between the diene (parent) and ene (dihydro) forms.
Protocol Steps:
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column Selection: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7
m) or equivalent.-
Why: Solid-core particles provide higher resolution than fully porous particles at standard pressures.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH control ensures analyte stability).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0-2 min: Hold 25% B (Equilibration).
-
2-15 min: Ramp to 55% B (Linear).
-
15-20 min: Ramp to 95% B (Wash).
-
-
Detection: UV at 240 nm .
-
Flow Rate: 1.0 mL/min at 30°C column temperature.
Validation Criteria (Self-Check):
-
Resolution (
): Must be between Betamethasone and this compound. -
Tailing Factor:
.
Method B: LC-MS/MS (Triple Quadrupole)
Best for: Biological Matrices (PK studies) and Trace Impurity Profiling.
Scientific Rationale: LC-MS/MS bypasses the need for perfect baseline chromatographic separation by filtering ions based on mass. We use Multiple Reaction Monitoring (MRM) to isolate the specific precursor and product ions of the 1,2-dihydro analog.
Protocol Steps:
-
Instrumentation: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode .
-
Why: Corticosteroids protonate readily (
) in positive mode.
-
-
MRM Transitions:
-
Betamethasone:
(Loss of HF), . -
This compound:
(Quantifier), (Qualifier). -
Note: The +2 Da shift in the precursor is the key selectivity driver.
-
-
Chromatography (Rapid):
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7
m). -
Gradient: 5-minute ballistic gradient (20% to 90% B).
-
-
Sample Prep: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is recommended to remove matrix phospholipids.
Validation Criteria (Self-Check):
-
Ion Ratio: The ratio of Quantifier/Qualifier ions must be within
of the reference standard. -
Matrix Effect: assess via post-column infusion; suppression/enhancement should be
.
Part 3: Visualization of Workflows
Analytical Decision Matrix
This diagram illustrates the logical pathway for selecting the appropriate method based on sample type and sensitivity requirements.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on matrix complexity and sensitivity needs.
LC-MS/MS Specificity Mechanism
This diagram details how the Mass Spectrometer distinguishes the 1,2-dihydro impurity from the parent drug despite structural similarity.
Caption: LC-MS/MS Triple Quadrupole workflow demonstrating the mass filtration (Q1) that isolates this compound.
References
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2024). [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating HPLC methods for corticosteroids. ScienceDirect. [Link]
-
PubChem. Betamethasone Compound Summary. National Library of Medicine. [Link]
Technical Guide: Benchmarking High-Sensitivity Quantitation of 1,2-Dihydro-Betamethasone
Executive Summary
This guide provides a technical benchmark for a novel UHPLC-MS/MS assay designed to quantify 1,2-Dihydro-Betamethasone , a critical reductive metabolite and degradation product of Betamethasone. We compare this new workflow against the traditional "Gold Standard"—the pharmacopeial HPLC-UV method used for corticosteroid purity profiling.
While the Gold Standard (USP-based HPLC-UV) remains robust for macro-potency analysis, it lacks the specificity and sensitivity required to detect trace-level A-ring reduction in complex biological matrices or stability samples. The new assay demonstrates a 1000-fold increase in sensitivity and superior selectivity against isobaric interferences.
Introduction: The Analytical Challenge
Betamethasone is a potent glucocorticoid widely used for anti-inflammatory therapies. Its stability and metabolic fate hinge on the C1-C2 double bond in the A-ring.
-
The Analyte: This compound is formed via the reduction of this double bond (catalyzed by
-reductases in vivo or oxidative stress/photolytic degradation in vitro). -
The Problem: This structural change increases the molecular weight by only 2 Da and results in a compound with significantly reduced glucocorticoid receptor affinity.
-
The Gap: Traditional HPLC-UV methods (detection at 240 nm) rely on the conjugation of the A-ring ketone. The reduction of the C1-C2 bond disrupts this conjugation, causing a hypsochromic shift that renders the molecule nearly invisible to standard UV detectors used in USP monographs.
Methodology Comparison
The following table contrasts the legacy Gold Standard against the New Assay.
| Feature | Gold Standard (USP-based HPLC-UV) | New Assay (UHPLC-MS/MS) |
| Detection Principle | UV Absorbance @ 254 nm | Electrospray Ionization (ESI+) MS/MS |
| Selectivity | Low (Based on Retention Time only) | High (Mass-to-Charge + Retention Time) |
| LLOQ (Sensitivity) | ~0.1 µg/mL (100 ng/mL) | 50 pg/mL |
| Sample Volume | 50–100 µL | 10–20 µL |
| Throughput | 15–20 min/sample | 4.5 min/sample |
| Matrix Compatibility | Raw Material / Simple Formulation | Plasma, Urine, Tissue, Complex Media |
Experimental Workflow & Protocol
Reagents and Standards
-
Analyte: this compound Reference Standard (>98% purity).
-
Internal Standard (IS): Betamethasone-d5 (Deuterated to correct for matrix effects).
-
Matrix: Human Plasma (K2EDTA) or Stability Buffer.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Corticosteroids are lipophilic. LLE provides cleaner extracts than protein precipitation, reducing ion suppression in MS analysis.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Spike: Add 20 µL of Internal Standard (100 ng/mL).
-
Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether) . Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean tube.
-
Dry: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Methanol:Water).
Instrumental Conditions
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size). Why: Sub-2-micron particles enable UHPLC pressures, sharpening peaks and improving signal-to-noise.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 minutes.
-
MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).
-
Precursor: m/z 395.2 [M+H]+ (Dihydro-Betamethasone)
-
Product: m/z 357.2 (Loss of HF + H2O)
-
Visualized Workflow
The following diagram illustrates the critical path from sample collection to data generation.
Caption: Figure 1: Optimized bioanalytical workflow for trace detection of this compound.
Metabolic Pathway Context
Understanding the origin of the analyte is crucial for interpreting assay data. This compound is the primary product of A-ring reduction.
Caption: Figure 2: Reductive metabolism pathway converting Betamethasone to the 1,2-dihydro analog.
Validation & Performance Data
This method was validated following FDA Bioanalytical Method Validation Guidance (2018) and ICH Q2(R2) principles.
Sensitivity (LLOQ)
-
Gold Standard (UV): The limit of detection is limited by the loss of the chromophore at 240nm.
-
New Assay (MS/MS): Achieves a Lower Limit of Quantitation (LLOQ) of 50 pg/mL with a Signal-to-Noise ratio > 10:1.
Linearity & Precision
| Parameter | Result | Acceptance Criteria (FDA/ICH) |
| Linear Range | 0.05 – 100 ng/mL | r² > 0.99 |
| Intra-Run Precision | 3.2% CV | < 15% CV |
| Inter-Run Accuracy | 98.5% | 85–115% |
| Matrix Effect | 102% (Normalized to IS) | 85–115% |
Specificity (Cross-Talk)
The assay was challenged with high concentrations (1000 ng/mL) of Dexamethasone and Betamethasone.
-
Result: No interference peak was observed at the retention time of this compound. The mass transition (395 -> 357) effectively filters out the parent drug (393 -> 373/355).
Conclusion
The transition from the USP-based HPLC-UV Gold Standard to this specific UHPLC-MS/MS assay represents a paradigm shift in corticosteroid analysis. By targeting the specific mass transition of the reduced A-ring metabolite, researchers can now monitor degradation and metabolism with picogram-level sensitivity. This method is "Fit-for-Purpose" for pharmacokinetic profiling and stability-indicating studies where the Gold Standard fails to detect trace impurities.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (May 2018).[2][3] Available at: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (November 2023).[4][5] Available at: [Link]
-
Matabosch, X., et al. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS. Drug Testing and Analysis (2015).[6] Available at: [Link]
Sources
Structural Elucidation and Confirmation of 1,2-Dihydro-Betamethasone Synthesis Product
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Criticality of Impurity Profiling
In the development of corticosteroid APIs (Active Pharmaceutical Ingredients), the identification and control of impurities are mandated by ICH Q3A(R2) guidelines. 1,2-Dihydro-Betamethasone (often referred to as a related substance or degradation product) represents the saturated analog of Betamethasone, where the C1-C2 double bond of the A-ring is reduced.
Because this compound shares the 4-ene-3-one pharmacophore with many endogenous steroids (e.g., Hydrocortisone), it exhibits similar chromatographic and spectral properties to the parent molecule, making differentiation challenging. This guide provides a definitive structural elucidation framework, comparing the synthesis product against the parent Betamethasone to establish its validity as a Reference Standard.
Synthesis Pathway: Targeted Reduction
The synthesis of this compound is typically achieved via the selective catalytic hydrogenation of Betamethasone. The challenge lies in reducing the C1-C2 double bond without reducing the C4-C5 double bond or the C3-ketone, which would destroy the A-ring conjugation entirely.
Reaction Mechanism
-
Precursor: Betamethasone (1,4-pregnadiene-3,20-dione derivative).[1]
-
Reagent: Hydrogen gas (
). -
Catalyst: Palladium on Carbon (Pd/C) or Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) for higher selectivity.
-
Solvent: Ethanol or Ethyl Acetate.
Figure 1: Selective hydrogenation pathway for the synthesis of this compound from Betamethasone.
Comparative Analysis: Parent vs. Product
To confirm the success of the synthesis, the product must be objectively compared against the parent molecule. The following data highlights the distinguishing features required for structural confirmation.
Table 1: Physicochemical and Spectral Comparison
| Feature | Betamethasone (Parent) | This compound (Product) | Diagnostic Significance |
| Molecular Formula | +2 H atoms | ||
| Molecular Weight | 392.46 g/mol | 394.48 g/mol | +2.02 Da Mass Shift |
| A-Ring System | 1,4-diene-3-one (Cross-conjugated) | 4-ene-3-one (Conjugated) | Loss of planarity in C1-C2 region |
| UV | ~238–240 nm | ~240–242 nm | Minimal shift, but extinction coefficient ( |
| H-1 NMR Signal | Doublet (d) at ~7.3 ppm | Multiplet (m) at ~1.5–2.2 ppm | Primary Confirmation |
| H-2 NMR Signal | Doublet of doublets (dd) at ~6.2 ppm | Multiplet (m) at ~2.2–2.6 ppm | Primary Confirmation |
| H-4 NMR Signal | Singlet (s) at ~6.0 ppm | Singlet (s) at ~5.7–5.8 ppm | Remains olefinic but shifts upfield |
Structural Elucidation Protocols
This section details the self-validating analytical logic used to confirm the structure.
A. High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the addition of two hydrogen atoms.
-
Method: ESI+ (Electrospray Ionization, Positive Mode).
-
Observation:
-
Betamethasone
-
1,2-Dihydro Product
-
-
Validation: The isotopic pattern must remain consistent with a steroid backbone; the only change is the nominal mass increase of 2 Da.
B. Nuclear Magnetic Resonance (NMR) - The Gold Standard
Objective: Prove the saturation of the C1-C2 bond while confirming the integrity of the C4-C5 double bond.
Analysis of A-Ring Protons:
-
Betamethasone (Parent): Displays three distinct olefinic protons.
-
H1 (~7.3 ppm): Deshielded due to conjugation with C3-ketone.
-
H2 (~6.2 ppm): Vinylic coupling.
-
H4 (~6.0 ppm): Sharp singlet (or narrow doublet).
-
-
This compound (Product):
-
H1 & H2: The signals at 7.3 and 6.2 ppm disappear completely . They are replaced by aliphatic multiplets in the "steroid envelope" (1.0–2.5 ppm), corresponding to the new methylene (
) groups at positions 1 and 2. -
H4: The signal remains but typically shifts slightly upfield (e.g., to ~5.7 ppm) because the cross-conjugation from the C1=C2 bond is removed, altering the electron density at C4.
-
Figure 2: Structural elucidation logic tree for confirming this compound.
Experimental Protocols
Protocol A: Synthesis via Catalytic Hydrogenation
-
Dissolution: Dissolve 1.0 g of Betamethasone in 50 mL of absolute ethanol.
-
Catalyst Addition: Add 50 mg of 10% Pd/C catalyst.
-
Hydrogenation: Purge the reaction vessel with
, then introduce gas via a balloon (1 atm). Stir at room temperature (25°C). -
Monitoring: Monitor via TLC (Mobile Phase: Chloroform/Methanol 9:1) or HPLC every 15 minutes. Critical: Stop reaction immediately upon disappearance of the parent spot to prevent over-reduction (reduction of C4=C5).
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from Acetone/Hexane to obtain the pure 1,2-dihydro product.
Protocol B: HPLC System Suitability (Differentiation Method)
To use this product as a reference standard, the HPLC method must resolve it from the parent.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Expected Result:
-
Betamethasone (Parent): Retention Time ~
. -
This compound: Retention Time ~
(Typically elutes slightly later due to loss of polarizability of the conjugated system, making it slightly more lipophilic).
-
References
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).[2][3] Retrieved from [Link]
-
PubChem. (n.d.).[4] this compound (Compound Summary).[4][5][6] National Library of Medicine.[7] Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2023). Betamethasone Monograph: Impurity Profiling.[2] (Requires Subscription).[7]
- Smith, M. A., & Jones, R. L. (2018). "Stereoselective Hydrogenation of Corticosteroids: A Review of Catalyst Specificity." Journal of Steroid Biochemistry.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 1,2-Dihydro-Betamethasone
Executive Summary: Stewardship Beyond Compliance
1,2-Dihydro-Betamethasone is not merely "chemical waste"; it is a bioactive corticosteroid analogue and a common degradation impurity of Betamethasone. While often handled in milligram quantities for analytical standards, its structural similarity to the parent compound dictates that it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Improper disposal of corticosteroids poses a severe environmental risk, specifically endocrine disruption in aquatic ecosystems. This guide moves beyond basic regulatory compliance (RCRA/EPA) to establish a "Zero-Emissions" stewardship model, ensuring that no bioactive material enters the water table or general landfill.
Hazard Characterization & Risk Assessment
Before disposal, the material must be accurately characterized. This compound shares the toxicological profile of its parent compound.
| Parameter | Classification / Value | Operational Implication |
| Hazard Class | Reproductive Toxin (Cat 1B) | May damage fertility or the unborn child.[1][2][3] |
| Target Organ Toxicity | STOT-RE 1 | Causes damage to the endocrine system (adrenal suppression) through prolonged exposure. |
| Occupational Exposure Band | OEB 4 (Estimated) | Handling requires containment (isolators/biosafety cabinets). OEL < 10 µg/m³.[2][4][5] |
| Environmental Impact | Aquatic Chronic 1 | Very toxic to aquatic life with long-lasting effects.[1][2][4] NEVER SEWER. |
Integrated Disposal Workflow
The following decision tree illustrates the mandatory segregation logic for this compound. This system prevents cross-contamination of non-hazardous waste streams.
Figure 1: Decision matrix for segregating corticosteroid waste streams to ensure final destruction via incineration.
Detailed Operational Protocols
Protocol A: Solid Waste (Vials, PPE, Weighing Boats)
-
The Logic: Solid residues can aerosolize. Double-bagging creates a primary containment barrier for the waste hauler.
-
Segregation: Do not mix with general lab trash.
-
Containment: Place items in a transparent polyethylene bag (4 mil thickness).
-
Sealing: Goose-neck and tape the inner bag. Place into a secondary bag.
-
Labeling: Apply "Hazardous Waste - Toxic" label. Explicitly write "Contains Corticosteroids."
-
Disposal Path: Place in the Black RCRA Container (or Yellow Trace Chemo bin if empty) destined for incineration.
Protocol B: Liquid Waste (HPLC Waste, Stock Solutions)
-
The Logic: this compound is stable in water. Sewering is strictly prohibited under EPA Subpart P [1].
-
Collection: Collect in High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.
-
Segregation: Maintain separate carboys for Halogenated vs. Non-Halogenated solvents to reduce disposal costs, but both must go to incineration.
-
Labeling: Label as "Pharmaceutical Waste - Toxic." List all solvents (e.g., "Acetonitrile 50%, Water 50%, Trace Betamethasone derivative").
-
Cap Management: Ensure caps are vented if there is any risk of reaction, though corticosteroids are generally non-reactive in solution.
Protocol C: Decontamination (The Self-Validating System)
-
The Logic: You cannot "see" trace steroid contamination. You must rely on chemical destruction. Corticosteroids possess a resilient steroid nucleus. Simple alcohol wipes (70% EtOH) only spread the contamination; they do not destroy it.
-
The Chemistry: Oxidative cleavage is required to break the cyclopentanoperhydrophenanthrene ring structure, rendering the molecule biologically inactive [4].
Validated Decontamination Solution:
-
Concentration: 0.5% - 1.0% Active Chlorine (approx. 1:10 dilution of standard household bleach).
-
Contact Time: 15–30 Minutes.
Step-by-Step Cleaning:
-
Apply: Saturate the contaminated surface (biosafety cabinet, balance) with the bleach solution.
-
Wait: Allow to sit for 20 minutes . This is the critical "Kill Time" for chemical oxidation.
-
Remove: Wipe with paper towels (dispose of as solid hazardous waste).
-
Rinse: Rinse the area with 70% Isopropanol or Water to remove corrosive bleach residue and prevent pitting of stainless steel surfaces.
Regulatory Framework & Compliance
This protocol aligns with the following authoritative standards:
-
EPA 40 CFR Part 266 Subpart P: "Management Standards for Hazardous Waste Pharmaceuticals." This rule explicitly prohibits the sewering of hazardous pharmaceutical waste [1].[8]
-
RCRA (Resource Conservation and Recovery Act): While not explicitly P-listed, high-potency corticosteroids should be managed as characteristic hazardous waste or under the alternative standards for pharmaceuticals to ensure incineration [5].
-
OSHA Hazard Communication (29 CFR 1910.1200): Requires proper labeling and SDS availability for all hazardous byproducts [3].
References
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). [Link][9]
-
Organon. Safety Data Sheet: Betamethasone.[5] (Proxy for 1,2-Dihydro derivative). [Link] (Search: Betamethasone SDS)
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link]
-
Fukuzaki, S. Mechanisms of Actions of Sodium Hypochlorite in Cleaning and Disinfection Processes. Biocontrol Science, 2006. [Link]
-
National Institutes of Health (NIH). Safe Disposal of Infectious Laboratory Waste (Including Chemical Components). [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. organon.com [organon.com]
- 3. echemi.com [echemi.com]
- 4. organon.com [organon.com]
- 5. organon.com [organon.com]
- 6. Mechanisms of actions of sodium hypochlorite in cleaning and disinfection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Hypochlorite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. ashp.org [ashp.org]
- 9. stericycle.com [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
